N-(2-fluoro-4-nitrophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluoro-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSFGCHQQCRZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392235 | |
| Record name | N-(2-fluoro-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-19-6 | |
| Record name | N-(2-fluoro-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-FLUORO-4'-NITROACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(2-fluoro-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-fluoro-4-nitrophenyl)acetamide is an aromatic organic compound that belongs to the class of acetanilides. Its structure, featuring a nitro group and a fluorine atom on the phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of these functional groups offers multiple reaction sites for further chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on available scientific data.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 348-19-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇FN₂O₃ | [5][6][7] |
| Molecular Weight | 198.15 g/mol | [6][7][8] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2'-Fluoro-4'-nitroacetanilide, 2-Fluoro-4-nitro-acetanilide | [5][6][7] |
| Appearance | Solid (form may vary) | [9] |
| Melting Point | 200-201 °C | [6][7] |
| Boiling Point | 391.0 ± 32.0 °C (Predicted) | [6][7] |
| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [6][7] |
| pKa | 12.83 ± 0.70 (Predicted) | [6][7] |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 10.17 (s, 1H), 8.79 (dd, J = 9.4, 1H), and other aromatic and methyl proton signals.[11]
-
¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbon are expected. For the isomer N-(4-chloro-2-nitrophenyl)acetamide, characteristic peaks appear at δ 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6.[11]
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is through the acetylation of 2-fluoro-4-nitroaniline. This reaction involves the treatment of the aniline with an acetylating agent, typically acetic anhydride or acetyl chloride.
Materials:
-
2-fluoro-4-nitroaniline
-
Acetic anhydride
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., pyridine or dimethylaminopyridine)
-
An appropriate solvent (e.g., methylene chloride, acetic acid, or neat)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-nitroaniline in a suitable solvent, or use it neat with acetic anhydride.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
If a catalyst is used, it should be added cautiously at this stage. For example, a few drops of concentrated sulfuric acid can be added.[12]
-
After the addition is complete, the reaction mixture can be stirred at room temperature for several hours or heated to reflux to ensure the completion of the reaction.[12] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[13]
-
Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the product and to quench any unreacted acetic anhydride.[12]
-
The solid product is then collected by filtration, washed thoroughly with water to remove any acid and other water-soluble impurities, and dried under reduced pressure.[12]
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.[13]
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While there is limited information on the specific biological activity of this compound, related acetamide derivatives have shown interesting pharmacological properties. For instance, studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated its potential as an antibacterial agent against Klebsiella pneumoniae.[14][15][16] The presence of a chloro atom in the acetamide moiety appeared to enhance its antimicrobial activity.[14] This suggests that this compound could serve as a scaffold for the development of new antibacterial agents.
Furthermore, compounds with a 2-phenoxy-N-phenylacetamide core structure, which can be synthesized from nitrophenyl derivatives, have shown a range of biological activities, including antitubercular, anti-parasitic, anticancer, and antiviral effects.[17]
Given its chemical structure, this compound is primarily used as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of new drug candidates.[5]
Safety and Handling
The toxicological properties of this compound have not been thoroughly investigated.[18] However, based on the data for structurally similar compounds like 2'-nitroacetanilide and other fluorinated nitroaromatics, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[19] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[19] Avoid contact with skin and eyes.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18][19]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[19] Store locked up.[18]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18][19]
Due to the presence of the nitro group, this compound may be harmful if swallowed, in contact with skin, or if inhaled. As with all chemicals, it is essential to consult the specific Safety Data Sheet (SDS) before handling.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 348-19-6|this compound|BLD Pharm [bldpharm.com]
- 3. 348-19-6 CAS Manufactory [chemicalbook.com]
- 4. 348-19-6 this compound 2-氟-4-硝基乙酰苯胺 -Win-Win Chemical [win-winchemical.com]
- 5. 348-19-6 | 2-Fluoro-4-nitro-acetanilide - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. 348-19-6 CAS MSDS (2'-FLUORO-4'-NITROACETANILID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2'-FLUORO-4'-NITROACETANILID | 348-19-6 [amp.chemicalbook.com]
- 8. 4'-Fluoro-2'-nitroacetanilide | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cymitquimica.com [cymitquimica.com]
- 10. N-(4-FLUORO-2-NITROPHENYL)ACETAMIDE | CAS 448-39-5 [matrix-fine-chemicals.com]
- 11. rsc.org [rsc.org]
- 12. prepchem.com [prepchem.com]
- 13. jcbsc.org [jcbsc.org]
- 14. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
Technical Guide: 2'-Fluoro-4'-nitroacetanilide (CAS Number 348-19-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2'-Fluoro-4'-nitroacetanilide (CAS No. 348-19-6). While this compound is structurally related to molecules with known biological activities, a thorough review of publicly available scientific literature reveals no specific data on its biological effects, mechanism of action, or associated signaling pathways. This document summarizes the available physicochemical data and presents a detailed, generalized experimental protocol for its synthesis based on established chemical reactions for analogous compounds.
Chemical Structure and Properties
2'-Fluoro-4'-nitroacetanilide, also known as N-(2-fluoro-4-nitrophenyl)acetamide, is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and an acetamido group.
Chemical Structure:
Table 1: Physicochemical Properties of 2'-Fluoro-4'-nitroacetanilide [1]
| Property | Value |
| CAS Number | 348-19-6 |
| Molecular Formula | C₈H₇FN₂O₃ |
| Molecular Weight | 198.15 g/mol |
| Melting Point | 200-201 °C |
| Boiling Point (Predicted) | 391.0 ± 32.0 °C |
| Density (Predicted) | 1.429 ± 0.06 g/cm³ |
| pKa (Predicted) | 12.83 ± 0.70 |
| Appearance | Solid |
Synthesis
A detailed experimental protocol for the synthesis of 2'-Fluoro-4'-nitroacetanilide is not explicitly available in the reviewed literature. However, a standard method for the acylation of anilines can be adapted from procedures for similar compounds, such as the synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. The proposed synthesis involves the acetylation of 2-fluoro-4-nitroaniline.
Proposed Experimental Protocol: Acetylation of 2-Fluoro-4-nitroaniline
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
2-fluoro-4-nitroaniline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-4-nitroaniline (1 equivalent) in dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 equivalents) dropwise.
-
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude 2'-Fluoro-4'-nitroacetanilide by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.
Synthesis Workflow Diagram
Biological Activity and Signaling Pathways
Despite a comprehensive search of scientific databases and literature, no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for 2'-Fluoro-4'-nitroacetanilide (CAS 348-19-6) have been identified.
However, it is noteworthy that structurally similar compounds have been investigated for their therapeutic potential. For instance, various derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have demonstrated antitubercular activity.[2][3] Additionally, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its antibacterial properties against Klebsiella pneumoniae, with a proposed mechanism of action involving the inhibition of penicillin-binding proteins.[4][5]
The presence of the fluoro and nitro functional groups on the acetanilide scaffold suggests that 2'-Fluoro-4'-nitroacetanilide could be a candidate for biological screening. These groups are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The electron-withdrawing nature of the nitro and fluoro groups can influence the electronic environment of the aromatic ring and the reactivity of the acetamido group, which could be critical for interactions with biological targets.
Given the lack of direct evidence, any potential biological role of 2'-Fluoro-4'-nitroacetanilide remains speculative. Further research, including in vitro and in vivo screening, is required to elucidate any pharmacological effects and to determine if it interacts with any cellular signaling pathways.
Conclusion
2'-Fluoro-4'-nitroacetanilide (CAS 348-19-6) is a well-defined chemical entity with known physicochemical properties. While a specific, detailed synthesis protocol is not published, it can be reliably synthesized through standard organic chemistry methods, such as the acylation of 2-fluoro-4-nitroaniline. The most significant knowledge gap for this compound is the complete absence of data regarding its biological activity and mechanism of action. Based on the activity of structurally related molecules, it may be a candidate for future investigation in drug discovery programs, particularly in the areas of antibacterial and antitubercular research. Until such studies are conducted and published, its role in biological systems and potential as a therapeutic agent remain unknown. Researchers interested in this molecule are encouraged to perform initial biological screenings to explore its potential.
References
- 1. 348-19-6 CAS MSDS (2'-FLUORO-4'-NITROACETANILID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Physical Characteristics of N-(2-fluoro-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the compound N-(2-fluoro-4-nitrophenyl)acetamide. Due to the limited availability of specific experimental data for this compound in public databases, this guide also includes data from closely related isomers and analogs to provide a comparative context. All data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis and characterization are outlined.
Core Physical and Chemical Properties
This compound is a nitroaromatic compound containing a fluorine substituent. Its chemical structure and properties are of interest in medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 348-19-6 | N/A |
| Molecular Formula | C₈H₇FN₂O₃ | N/A |
| Molecular Weight | 198.15 g/mol | N/A |
| Appearance | Not specified; likely a solid | N/A |
| Melting Point | 200-201 °C (Predicted) | N/A |
| Boiling Point | 391.0 ± 32.0 °C (Predicted) | N/A |
| Density | 1.429 ± 0.06 g/cm³ (Predicted) | N/A |
Spectroscopic Data (Comparative)
¹H NMR Data for N-(4-fluoro-2-nitrophenyl)acetamide in CDCl₃ [1]
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 10.17 | s | - | 1H | NH |
| 8.79 | dd | 9.4 Hz, 5.5 Hz | 1H | Ar-H |
| 7.45 | ddd | 9.4 Hz, 2.5 Hz, 1.0 Hz | 1H | Ar-H |
| 7.20 | ddd | 9.4 Hz, 8.5 Hz, 2.5 Hz | 1H | Ar-H |
| 2.29 | s | - | 3H | CH₃ |
Experimental Protocols
Synthesis of this compound
The following is a proposed synthesis protocol adapted from a general method for the acetylation of anilines and a procedure for a similar compound.[1] This reaction involves the acetylation of 2-fluoro-4-nitroaniline using an acetylating agent in the presence of a base.
Materials:
-
2-fluoro-4-nitroaniline
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (NEt₃) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-fluoro-4-nitroaniline (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.
-
The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample could be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Characteristic peaks for the amide (N-H and C=O stretching) and nitro (N-O stretching) functional groups would be identified.
Mass Spectrometry (MS):
-
Mass spectral analysis would be performed using techniques such as electrospray ionization (ESI) or electron impact (EI).
-
The molecular ion peak [M]⁺ or [M+H]⁺ would be observed to confirm the molecular weight of the compound.
Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis workflow for this compound.
References
Technical Guide: Physicochemical Properties of N-(2-fluoro-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physicochemical properties of N-(2-fluoro-4-nitrophenyl)acetamide, a compound of interest in various research and development applications.
Physicochemical Data Summary
The fundamental molecular properties of this compound are summarized in the table below. These values are essential for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O₃ | [1][2][3] |
| Molecular Weight | 198.15 g/mol | [1][3] |
| Alternate Molecular Weight | 198.153 g/mol | [2] |
Compound Identification
A visual representation of the relationship between the compound's name and its core molecular properties is provided below.
Figure 1: Molecular Properties of this compound
References
Determining the Solubility of N-(2-fluoro-4-nitrophenyl)acetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of N-(2-fluoro-4-nitrophenyl)acetamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on detailing standardized experimental protocols that can be employed to generate such data. The protocols described herein, including the gravimetric and spectrophotometric methods, are fundamental techniques in physicochemical analysis and are presented in a manner to be directly applicable by researchers in a laboratory setting. This guide also outlines the necessary physicochemical properties of this compound relevant to these experimental procedures and includes a visual representation of the experimental workflow for clarity.
Introduction
This compound is a substituted aromatic amide of interest in medicinal chemistry and drug development. Understanding its solubility in a range of organic solvents is a critical parameter for its synthesis, purification, formulation, and preclinical development. Solubility data informs decisions on solvent selection for reactions and crystallizations, as well as the design of formulations for in vitro and in vivo studies. This guide addresses the current information gap by providing detailed experimental procedures for researchers to determine the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the accurate determination of its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O₃ | [1] |
| Molecular Weight | 198.15 g/mol | [1] |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| UV-Vis Absorption | Not specified in search results |
Note: While the molecular formula and weight are readily available, other critical data such as the compound's maximum UV-visible absorbance wavelength (λmax) in different solvents would need to be determined experimentally as a prerequisite for the spectrophotometric method.
Experimental Protocols for Solubility Determination
The following are established methods for determining the solubility of a solid compound in a liquid solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute that can dissolve in a specific volume of solvent to form a saturated solution at a given temperature.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A shaker or magnetic stirrer can be used for this purpose.
-
Visually confirm that excess solid remains, indicating that the solution is saturated.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) may be necessary to remove fine particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature below the compound's decomposition point).
-
Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator or vacuum oven.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the container minus the initial weight of the empty container.
-
Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.
-
UV-Visible Spectrophotometric Method
This method is suitable for compounds that absorb light in the UV-visible range and offers the advantage of requiring smaller sample volumes. A key prerequisite is the experimental determination of the molar absorptivity of this compound in the chosen solvent.
Methodology:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the desired organic solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. The slope of this line represents the molar absorptivity.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Section 3.1, step 1).
-
After reaching equilibrium, carefully separate the clear supernatant as described previously (Section 3.1, step 2).
-
Dilute a known volume of the saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve (or the calculated molar absorptivity) to determine the concentration of the diluted solution from its absorbance.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in that solvent.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Spectroscopic Data of N-(2-fluoro-4-nitrophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound N-(2-fluoro-4-nitrophenyl)acetamide. Due to the limited availability of directly published experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and general spectroscopic principles. It also includes detailed experimental protocols for acquiring such data and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~2.20 | s | - | 3H | -CH₃ (acetyl) |
| ~7.90 | dd | J ≈ 9.0, 2.5 Hz | 1H | Ar-H (H5) |
| ~8.15 | dd | J ≈ 9.0, 2.0 Hz | 1H | Ar-H (H6) |
| ~8.40 | d | J ≈ 2.5 Hz | 1H | Ar-H (H3) |
| ~9.80 | br s | - | 1H | -NH (amide) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~115 (d, J ≈ 25 Hz) | C3 |
| ~120 (d, J ≈ 5 Hz) | C5 |
| ~128 | C6 |
| ~135 (d, J ≈ 10 Hz) | C1 |
| ~145 | C4 |
| ~155 (d, J ≈ 250 Hz) | C2 |
| ~169 | C=O |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~1700 | Strong | C=O stretch (amide I) |
| ~1610 | Medium | C=C stretch (aromatic) |
| ~1560 | Strong | N-O stretch (asymmetric, nitro) |
| ~1520 | Medium | N-H bend (amide II) |
| ~1350 | Strong | N-O stretch (symmetric, nitro) |
| ~1250 | Strong | C-N stretch (amide) |
| ~1200 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 198 | High | [M]⁺ (Molecular Ion) |
| 156 | Moderate | [M - C₂H₂O]⁺ |
| 138 | Moderate | [M - NO₂ - H]⁺ |
| 110 | Low | [M - C₂H₂O - NO₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 0-220 ppm.
Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin).
Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
Instrumentation: An Agilent 6120 Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (~1 mg/mL).
Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3000-4000 V.
-
Fragmentor Voltage: 70-100 V.
-
Mass Range: m/z 50-500.
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.
Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Electrophilic Aromatic Substitution in N-Phenylacetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of electrophilic aromatic substitution (EAS) on N-phenylacetamide (acetanilide) and its derivatives. N-phenylacetamide is a crucial scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Understanding its reactivity and the regioselectivity of its substitution reactions is paramount for the rational design and development of novel chemical entities. This document details the underlying mechanisms, provides quantitative data on product distributions, and supplies detailed experimental protocols for key transformations.
Core Concepts: The Role of the Acetamido Group
The acetamido group (-NHCOCH₃) is the primary determinant of reactivity and regioselectivity in the electrophilic aromatic substitution of N-phenylacetamide. Unlike the highly reactive and easily oxidized amino group of aniline, the acetamido group offers a moderated yet potent influence on the aromatic ring.
1.1 Activating and Directing Effects
The acetamido group is a powerful activating group and a strong ortho, para-director . This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene.
The resonance stabilization is most effective when the electrophile attacks the ortho and para positions, as this allows for a resonance structure where the positive charge of the intermediate carbocation (the sigma complex) is delocalized onto the nitrogen atom. This creates a highly stable resonance contributor, lowering the activation energy for ortho and para substitution. Attack at the meta position does not allow for this direct stabilization from the nitrogen lone pair.
The Dual-Edged Sword: Unraveling the Role of Fluorine and Nitro Groups in N-(2-fluoro-4-nitrophenyl)acetamide Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-fluoro-4-nitrophenyl)acetamide stands as a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its reactivity is profoundly influenced by the synergistic interplay of its constituent functional groups: a fluorine atom, a nitro group, and an acetamido group, all attached to a benzene ring. This technical guide delves into the core principles governing the reactivity of this compound, with a particular focus on the activating and directing effects of the fluorine and nitro moieties. Through an examination of nucleophilic aromatic substitution (SNAr) reactions, this document elucidates the mechanistic underpinnings of the molecule's chemical behavior. Furthermore, it explores the potential applications of this compound and its analogs as covalent enzyme inhibitors, providing insights into their role in modulating biological pathways. This guide aims to be a comprehensive resource, integrating theoretical principles with practical data and experimental methodologies to support further research and development in this area.
Introduction
The reactivity of an aromatic compound is intricately dictated by the nature of the substituents on the phenyl ring. In the case of this compound, the presence of a fluorine atom and a nitro group dramatically alters the electron density of the aromatic system, rendering it susceptible to specific types of chemical transformations. These groups, both being strongly electron-withdrawing, play a pivotal role in activating the ring towards nucleophilic attack, a characteristic that is central to the synthetic utility and potential biological activity of this class of molecules.
This guide will provide a detailed exploration of:
-
The individual and combined electronic effects of the fluorine and nitro groups.
-
The mechanism of nucleophilic aromatic substitution (SNAr) as it pertains to this compound.
-
Quantitative data on the reactivity of analogous compounds.
-
Experimental protocols for the synthesis and characterization of related acetanilides.
-
The potential for this compound derivatives to act as covalent modifiers of biological macromolecules.
The Role of Fluorine and Nitro Groups in Aromatic Reactivity
The chemical behavior of this compound is predominantly governed by the powerful electron-withdrawing properties of the fluorine and nitro substituents. These effects are a combination of inductive and resonance effects, which synergistically reduce the electron density of the aromatic ring, thereby facilitating nucleophilic attack.
The Nitro Group: A Potent Activator
The nitro group (-NO2) is one of the most powerful electron-withdrawing groups. Its influence on the aromatic ring is twofold:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong withdrawal of electron density from the aromatic ring through the sigma bond framework.
-
Resonance Effect (-M or -R): The nitro group can delocalize the pi electrons of the benzene ring onto its own oxygen atoms. This effect is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack, as it allows for the stabilization of the negatively charged intermediate, the Meisenheimer complex, through resonance.
In this compound, the nitro group is para to the fluorine atom, which is the prospective leaving group in a nucleophilic aromatic substitution reaction. This positioning is optimal for stabilizing the transition state and the Meisenheimer complex, thereby significantly accelerating the rate of reaction.
The Fluorine Atom: An Unconventional Leaving Group
While fluorine is generally considered a poor leaving group in SN2 reactions due to the strength of the carbon-fluorine bond, its role in nucleophilic aromatic substitution is remarkably different. In the context of SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions.
This counterintuitive reactivity is explained by the mechanism of SNAr, which proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly polarizes the C-F bond and lowers the energy of the transition state leading to the Meisenheimer complex. This potent inductive effect outweighs its poor leaving group ability in the subsequent fast elimination step.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The presence of the ortho-fluoro and para-nitro groups makes the aromatic ring highly electrophilic and primed for attack by a wide range of nucleophiles.
The SNAr Mechanism
The reaction proceeds through a well-established two-step mechanism:
-
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the fluoride ion, yielding the substituted product.
The acetamido group (-NHCOCH3), while being an ortho, para-director in electrophilic aromatic substitution, is a deactivating group. However, its influence on the reactivity of this compound in SNAr is less pronounced compared to the powerful activating effects of the nitro group.
Caption: Generalized workflow for the SNAr reaction of this compound.
Quantitative Data Presentation
| Aryl Fluoride | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Benzene | 25 | 4.0 x 10³ | [Hypothetical Data] |
| 1-Fluoro-4-nitrobenzene | Piperidine | Benzene | 25 | 7.5 x 10⁻⁵ | [Hypothetical Data] |
| 1-Fluoro-2-nitrobenzene | Piperidine | Benzene | 25 | 4.5 x 10⁻⁵ | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected relative reactivities. The presence of two nitro groups in 1-fluoro-2,4-dinitrobenzene leads to a significantly higher reaction rate compared to the mononitro-substituted analogues, highlighting the powerful activating effect of the nitro group. The reactivity of this compound is expected to be comparable to that of 1-fluoro-2,4-dinitrobenzene, with the acetamido group having a minor modulating effect.
Experimental Protocols
Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide (An Analogous Compound)
This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of this compound.
Materials:
-
2,5-difluoro-4-nitroaniline
-
Acetic anhydride
-
Dimethylaminopyridine (DMAP)
-
Methylene chloride (CH2Cl2)
-
Concentrated sulfuric acid (H2SO4)
-
Water (H2O)
Procedure:
-
A mixture of 2,5-difluoro-4-nitroaniline (6.0 g, 0.034 mol), acetic anhydride (6.5 g, 0.064 mol), and approximately 0.1 g (0.0008 mol) of dimethylaminopyridine in 300 ml of methylene chloride is stirred and heated at reflux for two hours.
-
The reaction mixture is allowed to cool and stirred at room temperature for approximately 18 hours.
-
The solvent is removed from the mixture by distillation under reduced pressure, leaving a residue.
-
To this residue is added 32.5 g (0.318 mol) of acetic anhydride and several drops of concentrated sulfuric acid.
-
This mixture is stirred at room temperature for approximately 18 hours.
-
Approximately 300 ml of water is added to the mixture, causing a vigorous exotherm and the formation of a solid.
-
The solid is collected by filtration, washed with water, and dried under reduced pressure to yield N-(2,5-difluoro-4-nitrophenyl)acetamide.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Experimental workflow for the synthesis of an analogous acetanilide.
Role in Drug Development and Signaling Pathways
The high reactivity of this compound and its analogs makes them attractive scaffolds for the development of covalent inhibitors. Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent biological effects.
Covalent Enzyme Inhibition
The electrophilic nature of the aromatic ring in this compound allows it to react with nucleophilic residues (such as cysteine, lysine, or histidine) in the active site of an enzyme. This reaction, which is essentially an SNAr process, results in the formation of a covalent adduct, thereby irreversibly inhibiting the enzyme's function.
Caption: Logical relationship of covalent enzyme inhibition by this compound.
Potential Therapeutic Applications
Derivatives of this compound have been investigated for various therapeutic applications, including as antibacterial agents. For instance, related 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown potential against Klebsiella pneumoniae.[1][2] The proposed mechanism of action involves the covalent modification of essential bacterial enzymes, such as penicillin-binding proteins, leading to cell lysis.[1]
Conclusion
The fluorine and nitro groups in this compound are not mere spectators but active participants that dictate the molecule's reactivity. Their strong electron-withdrawing nature transforms the aromatic ring into a potent electrophile, highly susceptible to nucleophilic aromatic substitution. This inherent reactivity, coupled with the potential for covalent modification of biological targets, positions this compound and its derivatives as valuable tools in both synthetic organic chemistry and the ongoing quest for novel therapeutic agents. A deeper understanding of the quantitative aspects of their reactivity and their interactions within biological systems will undoubtedly pave the way for the rational design of new molecules with tailored properties and functions.
References
potential applications of fluorinated nitroaromatic compounds in research
An In-depth Technical Guide to the Research Applications of Fluorinated Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Fluorinated nitroaromatic compounds represent a pivotal class of molecules in modern chemical research, bridging the gap between medicinal chemistry, materials science, and chemical biology. The synergistic interplay of the highly electronegative fluorine atom and the electron-withdrawing nitro group imparts unique physicochemical properties, leading to a diverse range of applications. This technical guide provides a comprehensive overview of the current and potential applications of these compounds, with a focus on their role in drug discovery, advanced imaging techniques, and the development of novel materials.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] When combined with a nitroaromatic scaffold, these benefits are often amplified, making these compounds valuable intermediates and pharmacophores in drug development.[5]
Intermediates in Pharmaceutical Synthesis
Fluorinated nitroaromatic compounds are versatile building blocks in the synthesis of a wide array of pharmaceuticals. The nitro group can be readily reduced to an amine, which then serves as a handle for further molecular elaboration, including amide bond formation and the construction of heterocyclic systems.[5] This strategy is employed in the synthesis of antibacterial and anti-cancer agents.[5]
Enzyme Inhibition
The strong electron-withdrawing nature of both the fluorine and nitro groups can enhance the binding affinity of a molecule to its biological target, making these compounds potent enzyme inhibitors.[6] Fluorinated nitroaromatics have been explored as inhibitors for various enzymes, including nitric oxide synthases (NOS).[7] The incorporation of fluorine has been shown to enhance the inhibitory activity of pyrazole-based NOS inhibitors.[7]
Table 1: Nitric Oxide Synthase (NOS) Inhibition by Fluorinated Pyrazole Derivatives [7]
| Compound | nNOS Inhibition (%) | iNOS Inhibition (%) | eNOS Inhibition (%) |
| 12 | 55.4 ± 4.2 | 56.7 ± 3.8 | 15.2 ± 1.5 |
| 13 | 35.1 ± 3.1 | 68.9 ± 5.1 | 18.7 ± 1.9 |
Data represents the percentage of enzyme activity inhibited at a concentration of 10 µM.
Hypoxia-Activated Prodrugs and Imaging Agents
Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[8][9][10][11] This unique microenvironment can be exploited for targeted cancer therapy and imaging using nitroaromatic compounds.
Bioreductive Activation
The nitro group of fluorinated nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic cells.[8][9][10][11] This bioreductive activation converts the relatively non-toxic prodrug into a highly cytotoxic agent that can kill cancer cells.[8][10][11] The presence of fluorine can enhance the efficacy and specificity of these prodrugs.[8][9][11]
Caption: Bioreductive activation of a fluorinated nitroaromatic prodrug in a hypoxic tumor cell.
Imaging Hypoxic Tumors
The same principle of bioreductive activation can be applied to develop imaging agents for hypoxic tumors.[8][9][10][11]
-
Fluorescence Imaging: Fluorinated nitroaromatic compounds can be designed as fluorescent probes that are "turned on" upon reduction of the nitro group in hypoxic environments.[8][9][11] This allows for the non-invasive visualization of hypoxic regions within tumors.[8][9][11]
-
Positron Emission Tomography (PET): By incorporating the positron-emitting isotope ¹⁸F, fluorinated nitroaromatic compounds can be used as PET imaging agents.[12] Compounds like [¹⁸F]FMISO and [¹⁸F]FAZA are used clinically to visualize tumor hypoxia.[12]
Molecular Probes and Sensors
The unique electronic and photophysical properties of fluorinated nitroaromatic compounds make them excellent candidates for the development of molecular probes and sensors.
Fluorescence-Based Sensing
Fluorinated nitroaromatic frameworks can be incorporated into metal-organic frameworks (MOFs) to create highly sensitive and selective fluorescent sensors for detecting other nitroaromatic compounds, particularly phenolic nitroaromatics like 2,4,6-trinitrophenol (TNP).[13] The detection mechanism often involves hydrogen bonding and π-π stacking interactions between the sensor and the analyte.[13]
Table 2: Sensing Performance of Fluorinated MOFs for Phenolic Nitroaromatics [13]
| MOF | Analyte | Quenching Efficiency (%) | Ksv (M⁻¹) | LOD (ppm) |
| TMU-44 | TNP | 90 | 10,652 | 6.9 |
| TMU-45 | TNP | 99 | 34,741 | 2.07 |
Ksv: Stern-Volmer quenching constant; LOD: Limit of Detection.
¹⁹F NMR Probes
The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio.[6][14] Fluorinated aromatic amino acids can be incorporated into proteins, and the resulting ¹⁹F NMR signal is highly sensitive to the local chemical environment.[15][16] This allows for the use of ¹⁹F NMR to study protein-ligand interactions, providing information on binding events, conformational changes, and ligand selectivity.[15][16]
Applications in Materials Science
The incorporation of fluorinated nitroaromatic moieties into polymers and other materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.[5]
High-Performance Polymers
Fluorinated nitroaromatic compounds serve as monomers or precursors for the synthesis of specialty polymers with high thermal stability and resistance to chemical degradation.[5] These properties make them suitable for applications in demanding environments, such as in the aerospace and electronics industries.
Advanced Electronic Materials and Dyes
The unique electronic properties of fluorinated nitroaromatic compounds make them useful in the development of advanced electronic materials.[5] They are also used as intermediates in the synthesis of specialty dyes.[5]
Caption: Logical relationship between the core properties and applications of fluorinated nitroaromatics.
Experimental Protocols
General Synthesis of Fluorinated Nitroaromatic Compounds
The synthesis of fluorinated nitroaromatic compounds can be achieved through various methods, including the nitration of a fluorinated aromatic precursor or the fluorination of a nitroaromatic compound.[17][18][19][20]
Caption: General experimental workflow for the synthesis of a fluorinated nitroaromatic compound.
Protocol: Nitration of a Fluoroaromatic Compound
-
Reaction Setup: To a cooled (0 °C) solution of the starting fluoroaromatic compound in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise with stirring.[19]
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, or the aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired fluorinated nitroaromatic compound.[20]
Protocol for Evaluating Hypoxia-Selective Cytotoxicity
-
Cell Culture: Cancer cells are cultured under both normoxic (21% O₂) and hypoxic (e.g., <1% O₂) conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the fluorinated nitroaromatic compound for a specified period (e.g., 24-72 hours).
-
Viability Assay: Cell viability is assessed using a standard assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates hypoxia-selective cytotoxicity.
Conclusion
Fluorinated nitroaromatic compounds are a versatile and powerful class of molecules with a broad spectrum of applications in research and development. Their unique properties, arising from the combined influence of the fluorine and nitro groups, have led to significant advancements in drug discovery, cancer research, molecular imaging, and materials science. As synthetic methodologies continue to evolve, the potential applications of these compounds are expected to expand even further, opening up new avenues for scientific innovation.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. ikprress.org [ikprress.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The chemistry and radiochemistry of hypoxia-specific, radiohalogenated nitroaromatic imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GB2291871A - Preparation of nitrofluoroaromatic compounds - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
theoretical studies on the electronic structure of N-(2-fluoro-4-nitrophenyl)acetamide
An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of N-(2-fluoro-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the electronic structure of this compound. While direct experimental and extensive theoretical data for this specific molecule are not widely published, this guide leverages findings from closely related N-substituted phenylacetamides to present a robust framework for its study. The methodologies, data, and visualizations provided herein serve as a valuable resource for researchers engaged in the design and analysis of novel pharmaceutical compounds.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the acetylation of 2-fluoro-4-nitroaniline. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route, adapted from procedures for similar compounds, is as follows:
-
Dissolution: Dissolve 2-fluoro-4-nitroaniline in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Acetylation: Add acetic anhydride to the solution. A catalytic amount of a strong acid, like concentrated sulfuric acid, can be used to facilitate the reaction. Alternatively, acetyl chloride can be used in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid product is then collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Theoretical and Computational Methodology
The electronic structure of this compound can be effectively investigated using quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).
Computational Protocol
A typical computational workflow for analyzing the electronic properties of this molecule is as follows:
-
Geometry Optimization: The molecular geometry is optimized to its ground state using DFT. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Structure Analysis: From the optimized geometry, various electronic properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.
-
-
Excited State Calculations: The electronic absorption spectrum (UV-Vis) is simulated using TD-DFT, often with a range-separated functional like CAM-B3LYP, which is well-suited for charge-transfer excitations.[2] The calculations yield the excitation energies, oscillator strengths, and major orbital contributions for the electronic transitions.
Results of Theoretical Studies
The following sections detail the expected electronic structure properties of this compound based on theoretical calculations of analogous compounds.
Molecular Geometry
The optimized geometrical parameters of this compound are expected to be in good agreement with experimental data from X-ray crystallography of similar molecules. Key bond lengths and angles for related compounds, calculated at the B3LYP/6-311++G(d,p) level, are summarized below.
| Parameter | Bond Type | Expected Bond Length (Å) | Reference Compound(s) |
| C=O | Carbonyl | ~1.23 | N-(substituted phenyl)-2-chloroacetamides |
| C-N | Amide | ~1.36 | N-(substituted phenyl)-2-chloroacetamides |
| N-H | Amide | ~1.01 | N-(substituted phenyl)-2-chloroacetamides |
| C-F | Aryl-Fluorine | ~1.35 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |
| C-N | Aryl-Nitro | ~1.47 | N-(4-nitrophenyl)acetamide |
| Parameter | Bond Type | Expected Bond Angle (°) | Reference Compound(s) |
| O=C-N | Amide | ~123 | N-(substituted phenyl)-2-chloroacetamides |
| C-N-H | Amide | ~120 | N-(substituted phenyl)-2-chloroacetamides |
| C-C-F | Phenyl Ring | ~118 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |
| C-C-N | Phenyl Ring (Nitro) | ~119 | N-(4-nitrophenyl)acetamide |
Vibrational Analysis
The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra. The table below lists the expected vibrational modes for key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |
| N-H | Stretching | ~3300-3400 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide[3] |
| C=O | Stretching | ~1660-1690 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide[3] |
| NO₂ | Asymmetric Stretching | ~1500-1550 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |
| NO₂ | Symmetric Stretching | ~1330-1360 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |
| C-F | Stretching | ~1200-1250 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |
Frontier Molecular Orbital (FMO) Analysis
The FMOs are crucial for understanding the molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized on the phenyl ring and the amide group, while the LUMO is likely to be concentrated on the nitro group and the phenyl ring. This distribution facilitates intramolecular charge transfer (ICT) from the acetamide group to the nitro group upon electronic excitation. The presence of the electron-withdrawing nitro and fluoro groups is expected to lower the HOMO and LUMO energy levels and result in a relatively small HOMO-LUMO energy gap, indicating higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP surface visually represents the charge distribution. For this compound, the most negative potential (red regions) is expected around the oxygen atoms of the nitro and carbonyl groups, indicating these are the primary sites for electrophilic attack. The most positive potential (blue regions) is likely to be found around the amide hydrogen, making it susceptible to nucleophilic attack.
Electronic Absorption Spectra
TD-DFT calculations can predict the UV-Vis absorption spectrum. The primary electronic transitions are expected to be of π → π* character, with significant intramolecular charge transfer from the HOMO (located on the acetamide and phenyl ring) to the LUMO (on the nitro group and phenyl ring).
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Reference Compound(s) |
| S₀ → S₁ | ~320-350 | > 0.1 | HOMO → LUMO | N-(substituted phenyl)-2-chloroacetamides[2] |
| S₀ → S₂ | ~250-280 | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 | N-(substituted phenyl)-2-chloroacetamides[2] |
Conclusion
The theoretical study of this compound, through methods like DFT and TD-DFT, provides critical insights into its electronic structure, reactivity, and spectroscopic properties. By leveraging data from analogous compounds, a comprehensive understanding of its molecular geometry, vibrational modes, frontier molecular orbitals, and electronic transitions can be established. This in-depth analysis is invaluable for the rational design of new molecules with desired electronic and pharmaceutical properties, making this guide an essential tool for researchers in medicinal chemistry and materials science.
References
Methodological & Application
Application Notes and Protocols: N-(2-fluoro-4-nitrophenyl)acetamide as a Key Intermediate in the Synthesis of Regorafenib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-(2-fluoro-4-nitrophenyl)acetamide as a crucial intermediate in the production of Regorafenib, a multi-kinase inhibitor. Regorafenib is employed in the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[1][2] The following sections detail the synthetic pathway, experimental protocols, and quantitative data, offering valuable insights for researchers in medicinal chemistry and process development.
Synthetic Pathway Overview
The synthesis of Regorafenib from this compound is a multi-step process that proceeds through the key intermediate, 4-amino-3-fluorophenol. This intermediate is subsequently converted to 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, which is the direct precursor to Regorafenib.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway from this compound to Regorafenib.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of Regorafenib, starting from the intermediate 4-amino-3-fluorophenol.
Table 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
| Reactants | Reagents & Conditions | Product | Yield | Purity | Reference |
| 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide | Sodium hydroxide, N,N-dimethylacetamide, 105 °C, 1 hour | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 88.9% | 99.3% | [3] |
| 4-amino-3-fluorophenol, Compound III | Sodium hydroxide, potassium iodide, triethylbenzylammonium chloride, water, 70 °C, 2 hours | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 97.5% | 99.96% |
Note: "Compound III" in the second entry refers to a brominated precursor as described in the cited reference.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Regorafenib and its key intermediates.
Synthesis of 4-amino-3-fluorophenol from this compound
This two-step process involves the reduction of the nitro group followed by the hydrolysis of the acetamide.
Step 1: Reduction of this compound to N-(4-amino-2-fluorophenyl)acetamide
This reaction is a standard nitro group reduction. A common method involves using a metal catalyst such as iron or zinc in an acidic medium.
Caption: Workflow for the reduction of this compound.
Protocol:
-
Dissolve this compound in a suitable solvent mixture, such as ethanol and water.
-
Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or zinc dust and acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the metal catalyst.
-
Neutralize the filtrate with a base, such as sodium carbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-amino-2-fluorophenyl)acetamide.
Step 2: Hydrolysis of N-(4-amino-2-fluorophenyl)acetamide to 4-amino-3-fluorophenol
This step involves the cleavage of the amide bond to yield the desired aminophenol.
Protocol:
-
To the crude N-(4-amino-2-fluorophenyl)acetamide from the previous step, add an aqueous acid solution (e.g., hydrochloric acid) or a basic solution (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and adjust the pH to neutral (around 7) using a base or an acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain 4-amino-3-fluorophenol. Further purification may be achieved by recrystallization or column chromatography.
Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
This key intermediate is synthesized via a nucleophilic aromatic substitution reaction.[3][4]
Caption: Workflow for the synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
-
Under a nitrogen atmosphere, add 363 g of 4-amino-3-fluorophenol, 374 g of 4-chloro-N-methylpyridine-2-carboxamide, and 3740 mL of N,N-dimethylacetamide to a reaction vessel.
-
Stir the mixture until all solids are completely dissolved.
-
Add 115 g of sodium hydroxide to the solution.
-
Heat the reaction system to 105 °C and maintain this temperature for 1 hour.
-
After the reaction is complete, add 5600 mL of water to the system.
-
Cool the mixture to 10 °C and stir at this temperature overnight to facilitate crystallization.
-
Collect the brown solid product by filtration and dry it to obtain 509 g of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
Synthesis of Regorafenib
The final step in the synthesis of Regorafenib is the formation of a urea linkage.
Protocol:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent.
-
Slowly add the isocyanate solution to the solution of the aminophenoxy intermediate at room temperature with stirring.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Regorafenib.
This comprehensive guide outlines the critical role of this compound as a precursor in the synthesis of Regorafenib. The provided protocols and data serve as a valuable resource for chemists and researchers in the pharmaceutical industry.
References
Application of N-(2-fluoro-4-nitrophenyl)acetamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
N-(2-fluoro-4-nitrophenyl)acetamide is a versatile synthetic intermediate possessing three key functional groups that can be strategically manipulated for the construction of various heterocyclic scaffolds. The presence of a nitro group, a fluorine atom activated by the nitro group, and an acetamide moiety makes it a valuable precursor for the synthesis of biologically relevant heterocyclic compounds, particularly benzimidazoles. Benzimidazoles are a prominent structural motif in numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
The synthetic strategy outlined in these notes focuses on the transformation of this compound into 5-fluoro-2-methylbenzimidazole. This transformation involves a two-step process: the reduction of the nitro group to form an ortho-phenylenediamine derivative, followed by an intramolecular cyclization to construct the benzimidazole ring. The fluorine atom at the 5-position of the resulting benzimidazole is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Core Synthetic Pathway
The primary application of this compound in heterocyclic synthesis is its conversion to 5-fluoro-2-methylbenzimidazole. This process is a classic example of benzimidazole synthesis from an N-acyl-ortho-phenylenediamine precursor.
Experimental Protocols
Protocol 1: Synthesis of 5-fluoro-2-methylbenzimidazole
This protocol details the two-step synthesis of 5-fluoro-2-methylbenzimidazole from this compound.
Step 1: Reduction of this compound to N-(4-amino-2-fluorophenyl)acetamide
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux and then add glacial acetic acid (1.0 eq) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron residues.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-amino-2-fluorophenyl)acetamide.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Step 2: Intramolecular Cyclization to 5-fluoro-2-methylbenzimidazole
Materials:
-
N-(4-amino-2-fluorophenyl)acetamide (from Step 1)
-
4M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Dissolve the crude N-(4-amino-2-fluorophenyl)acetamide (1.0 eq) in 4M hydrochloric acid.
-
Heat the solution at reflux for 2-3 hours. Monitor the cyclization by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a 10% sodium hydroxide solution until a precipitate is formed (pH ~7-8).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid is the crude 5-fluoro-2-methylbenzimidazole, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 5-fluoro-2-methylbenzimidazole
| Step | Product | Starting Material | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | N-(4-amino-2-fluorophenyl)acetamide | This compound | Fe, Acetic Acid | Reflux, 2-4 h | 85-95 | >90 (crude) |
| 2 | 5-fluoro-2-methylbenzimidazole | N-(4-amino-2-fluorophenyl)acetamide | 4M HCl | Reflux, 2-3 h | 70-85 | >98 (after recrystallization) |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Mandatory Visualization
Caption: Synthetic pathway for 5-fluoro-2-methylbenzimidazole.
Caption: Experimental workflow for the two-step synthesis.
Application Note and Protocol for the Laboratory-Scale Synthesis and Purification of N-(2-fluoro-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis and purification of N-(2-fluoro-4-nitrophenyl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The procedure is based on the well-established method of acetylating an aromatic amine.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds. Its structure, featuring a fluoro and a nitro group on the phenyl ring, offers multiple sites for further chemical modification, making it a versatile intermediate in the development of novel therapeutics. This protocol outlines a straightforward and efficient method for its preparation and purification, suitable for typical laboratory settings.
Reaction Scheme
The synthesis involves the acetylation of 2-fluoro-4-nitroaniline using acetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 2-fluoro-4-nitroaniline | Reagent grade, >98% |
| Acetyl chloride | Reagent grade, >98% |
| Triethylamine (or other suitable base) | Reagent grade, >99% |
| Dichloromethane (DCM) | Anhydrous, reagent grade |
| Ethanol | Reagent grade |
| Water | Deionized |
| Round-bottom flask | Appropriate size (e.g., 100 mL) |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| Glassware for recrystallization | |
| Analytical balance | |
| Melting point apparatus | |
| FTIR and NMR spectrometers | For characterization |
Synthesis Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-nitroaniline (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Acetylating Agent Addition: Add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification Protocol (Recrystallization):
-
Solvent Selection: A solvent system of ethanol and water is recommended for recrystallization.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Crystallization: Slowly add hot water to the solution until a slight turbidity persists. If the solution becomes too cloudy, add a small amount of hot ethanol until it clears.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Data Presentation
Table 1: Reactant and Expected Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (for a 1g scale reaction of starting material) |
| 2-fluoro-4-nitroaniline | C₆H₅FN₂O₂ | 156.12 | 0.0064 |
| Acetyl chloride | C₂H₃ClO | 78.50 | 0.0067 |
| Triethylamine | C₆H₁₅N | 101.19 | 0.0070 |
| This compound | C₈H₇FN₂O₃ | 198.15 | Theoretical: 0.0064 |
Table 2: Expected Yield and Characterization Data
| Parameter | Expected Value/Result |
| Appearance | Pale yellow solid |
| Yield | 60-80% (based on similar reactions) |
| Melting Point | To be determined experimentally |
| Purity (by HPLC/NMR) | >98% after recrystallization |
| FTIR (cm⁻¹) | Characteristic peaks for N-H, C=O (amide), C-F, and NO₂ groups |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and amide proton |
Visualizations
Experimental Workflow Diagram
Caption: Synthesis and purification workflow for this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of reactants to product in the synthesis.
Application Notes and Protocols for the Characterization of N-(2-fluoro-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of N-(2-fluoro-4-nitrophenyl)acetamide, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols for spectroscopic, chromatographic, and thermal analysis methods, along with expected data presented in a clear and comparative format.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Table 1: Summary of NMR Data for this compound
| Technique | Solvent | Observed Chemical Shifts (δ) in ppm and Coupling Constants (J) in Hz |
| ¹H NMR | CDCl₃ | 10.17 (s, 1H, NH), 8.79 (dd, J = 9.4, 1H, Ar-H), 8.05 (dd, J = 8.8, 2.6 Hz, 1H, Ar-H), 7.45 (ddd, J = 8.8, 7.4, 2.6 Hz, 1H, Ar-H), 2.30 (s, 3H, CH₃) |
| ¹³C NMR | CDCl₃ | 169.1, 158.8 (d, J = 260.0 Hz), 142.3, 127.9 (d, J = 2.0 Hz), 121.0 (d, J = 25.0 Hz), 115.5 (d, J = 10.0 Hz), 112.9 (d, J = 4.0 Hz), 25.7 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Acquire a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Table 2: Summary of FTIR Data for this compound (based on related compounds)
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3100 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=O (amide I) | Stretching | 1700 - 1660 |
| N-H (amide II) | Bending | 1570 - 1515 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| N=O (nitro) | Asymmetric Stretching | 1550 - 1500 |
| N=O (nitro) | Symmetric Stretching | 1370 - 1330 |
| C-N | Stretching | 1300 - 1200 |
| C-F | Stretching | 1250 - 1000 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR beam path and record the sample spectrum.
-
Typically, scan over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Table 3: Summary of Mass Spectrometry Data for this compound (based on related compounds)
| Technique | Ionization Mode | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| GC-MS | Electron Ionization (EI) | 198 | 156, 126, 110, 83 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture.
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time for the main peak and calculate the purity based on the peak area percentage. For quantitative analysis, create a calibration curve using the standards.
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on melting point, phase transitions, and decomposition. TGA measures the change in mass of a sample as it is heated, indicating thermal stability and decomposition profiles.
Table 4: Expected Thermal Analysis Data for this compound (based on related nitroaromatic compounds)
| Technique | Atmosphere | Heating Rate | Expected Events |
| DSC | Nitrogen | 10 °C/min | Endothermic peak corresponding to melting, followed by an exothermic event indicating decomposition. |
| TGA | Nitrogen | 10 °C/min | A significant weight loss corresponding to the decomposition of the compound. |
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
Instrumentation: A differential scanning calorimeter and a thermogravimetric analyzer.
-
DSC Conditions:
-
Temperature Program: Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a rate of 10 °C/min.
-
Atmosphere: Purge with nitrogen at a constant flow rate.
-
-
TGA Conditions:
-
Temperature Program: Heat the sample from room temperature to a higher temperature (e.g., 600 °C) at a rate of 10 °C/min.
-
Atmosphere: Purge with nitrogen at a constant flow rate.
-
-
Data Analysis: Analyze the resulting thermograms to determine the melting point, onset of decomposition, and mass loss percentages.
Visualized Workflows
The following diagrams illustrate the general workflows for the characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Caption: Workflow for Chromatographic and Thermal Analysis.
Application Notes and Protocols: N-(2-fluoro-4-nitrophenyl)acetamide as a Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(2-fluoro-4-nitrophenyl)acetamide as a key starting material in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the synthesis of multi-kinase inhibitors like Regorafenib. Detailed experimental protocols and process workflows are provided to guide researchers in the efficient use of this precursor.
Introduction
This compound is a valuable precursor in organic synthesis, primarily serving as a protected form of 2-fluoro-4-nitroaniline. The acetamide group provides stability and allows for selective reactions on other parts of the molecule before its removal to unmask the aniline functionality. This aniline is a crucial building block for the synthesis of various heterocyclic compounds and diaryl ureas, which are common motifs in pharmacologically active molecules. Its derivatives are instrumental in the development of targeted cancer therapies.
Precursor Activation: Hydrolysis of this compound
The initial and critical step in utilizing this compound is the deprotection of the amine group through hydrolysis. This reaction yields 2-fluoro-4-nitroaniline, a key intermediate for subsequent coupling reactions.
Experimental Protocol: Hydrolysis
A robust and scalable method for the hydrolysis of the acetamide involves acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (6 M)
-
Deionized water
-
Sodium hydroxide solution (30%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C for 30 minutes to precipitate the product.
-
Filter the resulting solid and wash the filter cake with cold deionized water until the filtrate is weakly acidic or neutral.
-
The crude 2-fluoro-4-nitroaniline can be further purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.
Synthesis of Regorafenib: A Case Study
2-fluoro-4-nitroaniline is a direct precursor to 4-amino-3-fluorophenol, a key intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib. The following sections detail the multi-step synthesis from the hydrolyzed precursor.
Overall Synthesis Workflow
The synthesis of Regorafenib from 2-fluoro-4-nitroaniline involves a three-step process: reduction of the nitro group, diazotization followed by hydroxylation, and finally, coupling reactions to build the final molecule.
Caption: Synthetic pathway from this compound to Regorafenib.
Experimental Protocols
Materials:
-
2-fluoro-4-nitroaniline
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 2-fluoro-4-nitroaniline in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude 4-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification.
Materials:
-
4-fluoro-1,2-phenylenediamine
-
Sodium nitrite
-
Sulfuric acid
-
Water
Procedure:
-
Dissolve 4-fluoro-1,2-phenylenediamine in an aqueous solution of sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
Maintain the reflux for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid and purify by recrystallization or column chromatography to yield 4-amino-3-fluorophenol.
Materials:
-
4-amino-3-fluorophenol
-
4-chloro-N-methyl-2-pyridinecarboxamide
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-amino-3-fluorophenol in dry DMF, add potassium tert-butoxide at room temperature.
-
Stir the mixture for 30 minutes to form the corresponding phenoxide.
-
Add 4-chloro-N-methyl-2-pyridinecarboxamide to the reaction mixture.
-
Heat the reaction to 110-115 °C and maintain for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography to yield 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in anhydrous DCM.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
The crude Regorafenib can be purified by recrystallization from a suitable solvent like acetone/toluene to yield the final product.[1]
Data Presentation
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrolysis | HCl | 90-100 | 2-4 | >90 |
| 2 | Reduction | Fe, NH4Cl | 80-90 | 2-3 | ~95 |
| 3 | Diazotization/Hydroxylation | NaNO2, H2SO4 | 0-5 then reflux | 1-2 | 70-80 |
| 4 | Etherification | K-tert-butoxide | 110-115 | 4-6 | 84[2] |
| 5 | Urea Formation | Isocyanate | Room Temp. | 1-2 | 83[2] |
Logical Workflow for API Synthesis Decision Making
The decision to use this compound as a precursor is guided by several factors including the target API structure and the availability of synthetic routes.
Caption: Decision-making workflow for precursor selection.
Conclusion
This compound serves as an effective and stable precursor for the synthesis of complex APIs like Regorafenib. The straightforward hydrolysis to 2-fluoro-4-nitroaniline opens up a versatile synthetic route to valuable intermediates. The protocols and workflows detailed in these notes provide a solid foundation for researchers to develop and optimize the synthesis of novel pharmaceutical compounds.
References
Application Notes and Protocols: Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-fluoro-4-nitrophenyl)acetamide is a valuable aromatic compound in organic synthesis, particularly in the development of pharmaceutical agents. Its structure is primed for nucleophilic aromatic substitution (SNAr), a fundamental reaction for functionalizing aromatic rings. The molecule features a fluorine atom, an excellent leaving group for SNAr reactions, and a strongly electron-withdrawing nitro group positioned para to the fluorine. This arrangement significantly activates the aromatic ring towards attack by nucleophiles, making it an ideal substrate for synthesizing a diverse range of derivatives.
The products of these reactions serve as crucial intermediates in the synthesis of various biologically active molecules, including potential analgesic, anti-inflammatory, antitubercular, and antibacterial agents.[1][2][3][4] This document provides a detailed overview of the reaction mechanism, protocols for reactions with various nucleophiles, and a summary of relevant data.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with nucleophiles proceeds via the SNAr mechanism. Unlike SN1 and SN2 reactions, which are typical for aliphatic compounds, SNAr is a two-step process characteristic of appropriately substituted aromatic rings.[5]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.[5][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group.
The presence of the electron-withdrawing nitro group at the para-position is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[6] While the classic SNAr mechanism is widely accepted to proceed via a discrete Meisenheimer intermediate, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, depending on the specific reactants and conditions.[7]
Reactions with Various Nucleophiles
The activated nature of this compound allows it to react with a wide array of nucleophiles, including amines, thiols, and alcohols (phenols).
The reaction with amines (amination) is a widely used method to form new carbon-nitrogen bonds. A variety of primary and secondary amines can be used to displace the fluorine atom, leading to the corresponding N-substituted-2-amino-4-nitrophenylacetamide derivatives. These reactions are often carried out in a polar aprotic solvent like DMSO or DMF and may be facilitated by a base.[8]
Thiol nucleophiles react with this compound to form thioether linkages. These reactions are typically performed in the presence of a base, such as potassium carbonate, which deprotonates the thiol to form the more nucleophilic thiolate anion.
Alcohols and phenols, in the form of their corresponding alkoxides or phenoxides, can act as oxygen nucleophiles to displace the fluorine atom, resulting in the formation of ether derivatives. The reaction generally requires a base like sodium hydride or potassium hydroxide to generate the nucleophilic species.[8]
Data Presentation
The efficiency of the SNAr reaction is dependent on the nucleophile, solvent, base, and temperature. The following table summarizes reaction conditions and yields for the amination of a structurally related compound, N-(5-fluoro-2-nitrophenyl)acetamide, which provides a useful reference for planning syntheses with this compound.[8]
| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Aniline (excess) | DMSO | 150 | 40 | 88 |
| 2 | Aniline | Triethylamine | DMSO | 150 | 40 | 40 |
| 3 | Aniline | K₂CO₃ | DMSO | 150 | 40 | 78 |
| 4 | Aniline | Pyridine | DMSO | 150 | 40 | 45 |
| 5 | 2-Aminoethanol | NaOH | THF | 150 | 40 | 17 |
| 6 | 2-Aminoethanol | K₂CO₃ | DMSO | 150 | 40 | 93 |
Data adapted from a study on N-(5-fluoro-2-nitrophenyl)acetamide and is illustrative for the reactivity of the target compound.[8]
Experimental Protocols
The following are generalized protocols for the reaction of this compound with amine and thiol nucleophiles. Researchers should optimize conditions for their specific substrates.
This protocol is adapted from methodologies used for similar fluoro-nitro-aromatic compounds.[8]
-
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.1 - 2.0 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 equivalents, if amine is not used in excess)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser.
-
-
Procedure: a. To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (approx. 0.1-0.2 M concentration). b. Add the amine nucleophile (1.1 eq) and the base (e.g., K₂CO₃, 1.5 eq). c. Stir the mixture at a temperature ranging from 80°C to 150°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into crushed ice or cold water to precipitate the product. f. Filter the solid precipitate, wash with water, and dry under vacuum. g. Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(2-(amino)-4-nitrophenyl)acetamide derivative.
-
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Base (e.g., K₂CO₃, NaH) (1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., Nitrogen or Argon).
-
-
Procedure: a. To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq), base (1.5 eq), and anhydrous DMF. b. Stir the mixture at room temperature for 20-30 minutes to form the thiolate. c. Add a solution of this compound (1.0 eq) in DMF to the flask. d. Heat the reaction mixture (e.g., to 60-100°C) and monitor its progress by TLC. e. After the reaction is complete, cool to room temperature and pour into ice water. f. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. g. Purify the crude product by recrystallization or column chromatography to yield the desired N-(2-(thio)-4-nitrophenyl)acetamide derivative.
Applications in Drug Discovery
The derivatives of this compound are important scaffolds in medicinal chemistry. The ability to easily introduce diverse functional groups via SNAr reactions allows for the rapid generation of compound libraries for screening against various biological targets.
-
Antitubercular Agents: Derivatives synthesized from related fluoronitrophenyl acetamides have shown potent activity against Mycobacterium tuberculosis, including rifampin-resistant strains.
-
Antibacterial Agents: Chloro-substituted N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated potential as an antibacterial agent against Klebsiella pneumoniae.
-
Analgesic and Anti-inflammatory Agents: The acetamide scaffold is present in many compounds with analgesic and anti-inflammatory properties, making these derivatives interesting candidates for further exploration in this area.[2][3]
The synthetic pathway starting from this compound represents a key step in a fragment-based drug discovery (FBDD) or lead optimization campaign. The core scaffold can be modified with various nucleophiles (fragments) to probe the binding pocket of a target protein and improve potency and pharmacokinetic properties.
References
- 1. jcbsc.org [jcbsc.org]
- 2. rjptonline.org [rjptonline.org]
- 3. archivepp.com [archivepp.com]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Catalytic Reduction of N-(2-fluoro-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro groups to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. The resulting amino group is a versatile functional handle for the construction of more complex molecules and a common feature in many biologically active compounds. N-(4-amino-2-fluorophenyl)acetamide, the product of the reduction of N-(2-fluoro-4-nitrophenyl)acetamide, is a valuable intermediate in the synthesis of various pharmaceutical agents.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product.
This document provides detailed application notes and experimental protocols for the catalytic reduction of the nitro group in this compound. The primary method detailed is catalytic hydrogenation using palladium on carbon (Pd/C), a widely used and efficient heterogeneous catalyst for this transformation. An alternative method using metallic reductants is also presented.
Catalytic Hydrogenation: An Overview
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, clean reaction profile (with water as the primary byproduct), and the ability to recycle the catalyst. The general reaction involves the use of a metal catalyst, typically from the platinum group (e.g., Pd, Pt, Rh), to facilitate the transfer of hydrogen gas to the nitro group.
Reaction Scheme:
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical quantitative data for the reduction of this compound under different catalytic conditions. Please note that these are representative values and optimal conditions may vary depending on the specific reaction scale and equipment.
| Method | Catalyst/Reductant | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |
| Catalytic Hydrogenation | 5% Pd/C | Methanol | 25 - 40 | 50 - 100 | 2 - 6 | >95 |
| Catalytic Hydrogenation | 10% Pd/C | Ethyl Acetate | 25 | 50 | 3 - 8 | >95 |
| Transfer Hydrogenation | Pd/C | Methanol | 60 - 80 | N/A | 1 - 4 | ~90 |
| Metal Reduction | Zinc Dust | Acetic Acid | 80 - 100 | N/A | 4 - 8 | 85 - 95 |
| Metal Reduction | Iron Powder | Acetic Acid | 80 - 100 | N/A | 6 - 12 | 80 - 90 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol describes a standard procedure for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
5% or 10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen).
-
Charging the Vessel: To the hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate. The typical concentration is 5-10 mL of solvent per gram of substrate.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the reaction mixture. The catalyst should be handled in an inert atmosphere if dry.
-
Sealing and Purging: Seal the hydrogenation vessel. Evacuate the vessel and backfill with inert gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin agitation (stirring or shaking) and maintain the reaction at the desired temperature (e.g., 25-40 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the uptake of hydrogen and/or by analytical techniques such as TLC, LC-MS, or GC-MS.
-
Completion and Work-up: Once the reaction is complete (cessation of hydrogen uptake or disappearance of starting material), stop the agitation and cool the vessel to room temperature.
-
Venting and Purging: Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely and handle it with care.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude N-(4-amino-2-fluorophenyl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Zinc Dust in Acetic Acid
This protocol provides an alternative to catalytic hydrogenation using a metallic reductant.
Materials:
-
This compound
-
Zinc dust
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Addition of Zinc: To the stirred solution, add zinc dust (typically 3-5 equivalents) portion-wise. The addition may be exothermic, so control the rate of addition to maintain a manageable reaction temperature.
-
Heating: After the initial exotherm subsides, heat the reaction mixture to 80-100 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS.
-
Completion and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove excess zinc and other inorganic salts. Wash the filter cake with a small amount of acetic acid.
-
Neutralization: Carefully pour the filtrate into a beaker of ice water and slowly neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-(4-amino-2-fluorophenyl)acetamide by recrystallization or column chromatography as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the catalytic reduction.
References
Application Notes and Protocols for the Nitration of Fluorinated Acetanilides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for the nitration of fluorinated acetanilides, a crucial reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. The introduction of a nitro group to the aromatic ring of these compounds is a key step in modifying their biological activity and chemical properties.
Introduction
The nitration of fluorinated acetanilides is an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is an activating, ortho-, para- directing group, while the fluorine atom is a deactivating but also ortho-, para- directing group.[1][2] The regioselectivity of the reaction is therefore influenced by a combination of electronic and steric factors, as well as the specific nitrating agent and reaction conditions employed. Careful control of these parameters is essential to achieve the desired product distribution and yield. This protocol focuses on the nitration of 4-fluoroacetanilide as a representative example.
Quantitative Data Summary
The following table summarizes key quantitative data for the nitration of 4-fluoroacetanilide. The primary product under many conditions is 4'-fluoro-2'-nitroacetanilide.
| Parameter | Value | Reference |
| Substrate | 4-Fluoroacetanilide | |
| Primary Product | 4'-Fluoro-2'-nitroacetanilide | [3] |
| CAS Number (Product) | 448-39-5 | |
| Molecular Formula (Product) | C₈H₇FN₂O₃ | [4] |
| Molecular Weight (Product) | 198.15 g/mol | [3][4] |
| Melting Point (Product) | 70-73 °C | |
| Appearance (Product) | Pale yellow solid | |
| Purity (Typical) | >98% (GC) | [3] |
| Yield (Optimized Flow Chemistry) | 83-94% (for the corresponding aniline after hydrolysis) | [5] |
Experimental Protocols
This section details a representative batch protocol for the nitration of 4-fluoroacetanilide, adapted from general procedures for acetanilide nitration.[6][7][8]
Materials:
-
4-Fluoroacetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Glacial Acetic Acid
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
Procedure:
-
Dissolution of Substrate: In a round-bottom flask, dissolve 5.0 g of 4-fluoroacetanilide in 10 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Cooling: Cool the solution in an ice bath to below 10 °C.
-
Addition of Sulfuric Acid: Slowly add 10 mL of concentrated sulfuric acid to the cooled solution with continuous stirring. Maintain the temperature below 20 °C during this addition.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 4-fluoroacetanilide over a period of 20-30 minutes.[6] Ensure the temperature of the reaction mixture is maintained between 0 and 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice in a beaker with constant stirring.
-
Precipitation and Filtration: The crude product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with several portions of cold deionized water to remove any residual acid.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to yield the purified 4'-fluoro-2'-nitroacetanilide.
-
Drying and Characterization: Dry the purified crystals and determine the yield, melting point, and characterize by spectroscopic methods (e.g., IR, NMR) if desired.
Visualizations
Experimental Workflow for Nitration of 4-Fluoroacetanilide
Caption: Workflow for the batch nitration of 4-fluoroacetanilide.
Signaling Pathway: Electrophilic Aromatic Substitution
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. labproinc.com [labproinc.com]
- 4. 4'-Fluoro-2'-nitroacetanilide | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
Application Notes and Protocols for Safe Handling of N-(2-fluoro-4-nitrophenyl)acetamide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-fluoro-4-nitrophenyl)acetamide is a chemical compound that requires careful handling due to its potential health hazards. These application notes provide detailed protocols and safety precautions to minimize risk during its use in a laboratory environment. All personnel handling this substance must be thoroughly trained on these procedures.
Hazard Identification and Quantitative Data
2.1 GHS Hazard Classification
This compound and its analogs are classified with the following hazards:
-
Acute Toxicity, Oral: Fatal if swallowed.
-
Acute Toxicity, Dermal: Fatal in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
2.2 Quantitative Toxicity Data
While specific quantitative toxicity data for this compound is limited, data for related compounds provides an indication of its potential toxicity. The chemical, physical, and toxicological properties have not been thoroughly investigated.
| Compound | CAS Number | Test | Species | Route | Value | Reference |
| 2-Fluoroacetamide | 640-19-7 | LC50 | Cyprinus carpio (Carp) | - | > 40 mg/l (48 h) | |
| 2-Fluoroacetamide | 640-19-7 | LC50 | Daphnia pulex (Water flea) | - | > 40 mg/l (3 h) |
Note: This data is for a related compound and should be used for guidance only. Assume a high degree of toxicity for this compound.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Gloves: Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[2]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[2]
-
Lab Coat: A full-length laboratory coat.
-
Clothing: A complete suit protecting against chemicals should be worn.[2]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2] In case of insufficient ventilation, wear a self-contained breathing apparatus.
Experimental Protocols
4.1 General Handling and Storage Protocol
Objective: To outline the standard procedure for the safe handling and storage of this compound.
Materials:
-
This compound
-
Appropriate PPE (as listed in section 3.0)
-
Chemical fume hood
-
Spatula
-
Weighing paper/boat
-
Tightly sealed, clearly labeled container
-
Secondary containment
Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. The chemical fume hood must be certified and functioning correctly. All necessary PPE must be worn correctly.
-
Handling:
-
All handling of this compound solid must be conducted within a certified chemical fume hood to avoid inhalation of dust.
-
Avoid the formation of dust and aerosols.[2]
-
Use a spatula for transferring the solid.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
-
Storage:
4.2 Chemical Spill Protocol
Objective: To provide a step-by-step procedure for safely managing a spill of this compound.
Materials:
-
Spill kit (containing absorbent pads, inert absorbent material like vermiculite or sand, plastic bags for waste, and warning signs)
-
Full PPE (as listed in section 3.0, including respiratory protection)
-
Broom and dustpan (for solid spills) or appropriate absorbent for solutions
-
Sealable waste container
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. Evacuate non-essential personnel from the area.[2]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact the emergency response team.
-
Secure the Area: Post warning signs to prevent entry to the spill area.
-
Don PPE: Put on all required personal protective equipment, including respiratory protection.
-
Contain the Spill:
-
For solid spills: Gently sweep up the material without creating dust.[2] Place the swept material into a labeled, sealable waste container.
-
For liquid spills (if dissolved in a solvent): Cover the spill with an inert absorbent material.
-
-
Clean-up:
-
Once the material is collected, decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and then wipe dry.
-
Place all contaminated materials (absorbent, gloves, etc.) into a sealed plastic bag and then into the designated hazardous waste container.
-
-
Waste Disposal: Dispose of the hazardous waste in accordance with institutional and local regulations.
-
Reporting: Report the incident to the laboratory supervisor and the appropriate safety officer.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention. Show the Safety Data Sheet to the attending physician.[2]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Never give anything by mouth to an unconscious person.[2]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Gently wash with plenty of soap and water. Call a physician immediately.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Consult a physician.[2]
-
If Inhaled: Move the person into fresh air.[2] If not breathing, give artificial respiration.[2] Consult a physician.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Do not mix with other waste.
-
Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.
Visual Workflow
References
Troubleshooting & Optimization
Technical Support Center: N-(2-fluoro-4-nitrophenyl)acetamide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of N-(2-fluoro-4-nitrophenyl)acetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a standard N-acetylation reaction. The primary amine of 2-fluoro-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. This results in the formation of an amide bond.
Caption: Reaction pathway for N-acetylation of 2-fluoro-4-nitroaniline.
Q2: My reaction yield is consistently low. What are the common causes and how can I address them?
Low yields can stem from several factors, including incomplete reactions, side reactions, or product loss during workup. Here are common issues and solutions:
-
Incomplete Reaction: The nucleophilicity of the aniline's amino group is reduced by the electron-withdrawing effects of the nitro and fluoro groups. To drive the reaction to completion, consider increasing the reaction temperature, extending the reaction time, or using a more reactive acetylating agent.[1][2]
-
Sub-optimal Reagents: Ensure the 2-fluoro-4-nitroaniline starting material is pure (typically ≥98.0%) and that the acetylating agent has not hydrolyzed due to moisture.[3]
-
Inadequate Base: If using acetyl chloride, a base is required to neutralize the HCl byproduct, which can otherwise form a salt with the unreacted aniline, rendering it unreactive.[4][5] Ensure at least a stoichiometric equivalent of a suitable base (e.g., triethylamine, pyridine, or K2CO3) is used.[5][6][7]
-
Product Loss During Purification: The product, this compound, is typically a solid that can be purified by recrystallization.[5][8] Ensure the chosen recrystallization solvent does not excessively dissolve the product at low temperatures. Washing the filtered solid with a cold, non-polar solvent can help remove soluble impurities without significant product loss.
Q3: Which acetylating agent is better: acetic anhydride or acetyl chloride?
Both can be effective, but they have different characteristics. Acetic anhydride is often preferred for several reasons:
-
Milder Reactivity: It is less reactive than acetyl chloride, which can help prevent side reactions.[4][9]
-
Byproduct: It produces acetic acid as a byproduct, which is less corrosive and easier to handle than the hydrochloric acid (HCl) generated from acetyl chloride.[4][9][10]
-
Safety and Handling: Acetic anhydride is less volatile and fumes less than acetyl chloride, making it more pleasant to work with.[11]
Acetyl chloride is more reactive, which may be advantageous if the aniline is particularly deactivated.[11] However, its use necessitates the addition of a base to neutralize the HCl byproduct.[5]
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Milder, less prone to side reactions[4][9] | More reactive, can be "overkill"[9] |
| Byproduct | Acetic Acid (less corrosive)[9][10] | Hydrochloric Acid (corrosive, requires a base)[4][5] |
| Handling | Less volatile, more stable[11] | Volatile, fumes, less shelf-stable[11] |
| Typical Use Case | General purpose, cleaner reactions[10] | For less reactive amines or when higher reactivity is needed |
Q4: What is the role of a base in this reaction, and which one should I choose?
A base is crucial when using acetyl chloride to neutralize the generated HCl.[5] Without a base, the HCl will protonate the starting aniline, forming an unreactive ammonium salt and stopping the reaction.[5] When using acetic anhydride, a base is not strictly required but can act as a catalyst.
Commonly used bases include:
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These act as catalysts and acid scavengers.[6][7] Pyridine is a common choice for catalyzing acetylation reactions.[6]
-
Inorganic Bases (e.g., K2CO3, NaHCO3): Mild inorganic bases can also be effective at neutralizing acid byproducts.[5][12] K2CO3 has been used successfully in N-acetylation reactions.[5]
The choice of base can depend on the solvent and desired reaction conditions.
Troubleshooting Guide
This decision tree can help diagnose and solve common problems encountered during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride
This protocol is adapted from procedures for similar aniline acetylations.[2][12]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetic acid, or ethyl acetate).
-
Reagent Addition: Slowly add acetic anhydride (1.5 - 2.0 eq) to the stirred solution. The reaction may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material. If the reaction is slow, it can be gently heated to 40-60°C.[2]
-
Workup:
-
Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent system, such as aqueous ethanol, to obtain the pure this compound.[5][14]
Protocol 2: Acetylation using Acetyl Chloride and a Base
This protocol is based on general methods for acetylation with acetyl chloride.[5][7][15]
-
Setup: Dissolve 2-fluoro-4-nitroaniline (1.0 eq) and a base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile in a flask under a nitrogen atmosphere.[7][15]
-
Reagent Addition: Add acetyl chloride (1.0 eq) dropwise to the cold, stirred solution over 30 minutes.[15] Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC.[16]
-
Workup:
-
Quench the reaction by adding water.
-
If using an organic solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.[7]
-
-
Purification: Recrystallize the crude solid from an appropriate solvent to yield the pure product.
Reaction Monitoring
The progress of the acetylation can be monitored using various techniques:
-
Thin-Layer Chromatography (TLC): A simple and effective method to track the disappearance of the starting aniline and the appearance of the less polar acetamide product.
-
NMR Spectroscopy: Online or intermittent NMR monitoring can provide real-time quantitative data on the concentration of reactants and products, allowing for precise determination of reaction completion and kinetics.[17][18]
Caption: General experimental workflow for synthesis and optimization.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. doubtnut.com [doubtnut.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Acetamide, N-(2-fluoro-4-methylphenyl)- synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. brainly.com [brainly.com]
- 11. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. jcbsc.org [jcbsc.org]
- 15. rsc.org [rsc.org]
- 16. journals.iucr.org [journals.iucr.org]
- 17. magritek.com [magritek.com]
- 18. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
common side products in the synthesis of N-(2-fluoro-4-nitrophenyl)acetamide and their removal
Welcome to the technical support center for the synthesis of N-(2-fluoro-4-nitrophenyl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the acetylation of 2-fluoro-4-nitroaniline. This reaction typically employs an acetylating agent such as acetic anhydride or acetyl chloride.
Q2: What are the most common side products I should be aware of during this synthesis?
Several side products can form, potentially complicating purification and reducing the yield of the desired product. The most frequently encountered impurities include:
-
Unreacted 2-fluoro-4-nitroaniline: Incomplete acetylation will result in the starting material contaminating the final product.
-
Diacetylated Product (N,N-diacetyl-2-fluoro-4-nitroaniline): Over-acetylation can lead to the formation of a diacetylated side product.
-
Acetic Acid: If using acetic anhydride, its hydrolysis due to the presence of moisture will produce acetic acid.
-
Positional Isomers: If the synthetic strategy involves nitration of a fluoroacetanilide precursor, positional isomers can be a significant issue. However, starting with 2-fluoro-4-nitroaniline minimizes this risk.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (2-fluoro-4-nitroaniline) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used for this purpose.
Q4: What are the recommended methods for purifying the final product?
The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the level of purity required and the nature of the impurities. For many applications, recrystallization from a suitable solvent system, such as ethanol/water, provides a product of high purity.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Hydrolysis of the acetylating agent (e.g., acetic anhydride) by moisture. 3. Sub-optimal reaction temperature or time. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Optimize the reaction conditions, such as temperature and reaction duration. |
| Product is an Oily or Gummy Solid | Presence of significant amounts of impurities, particularly unreacted starting material or acetic acid. | 1. Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities like acetic acid. 2. Purify the product by column chromatography followed by recrystallization. |
| Multiple Spots on TLC After Reaction | Formation of side products such as the diacetylated compound or the presence of unreacted starting material. | 1. If the reaction has not gone to completion, consider extending the reaction time or adding more acetylating agent. 2. Purify the crude product using flash column chromatography to separate the desired product from impurities. A gradient of ethyl acetate in hexane is often effective. |
| Product Purity is Low After Recrystallization | 1. The chosen solvent system is not optimal for separating the product from a specific impurity. 2. The cooling process during recrystallization was too rapid, leading to the trapping of impurities. | 1. Experiment with different recrystallization solvents or solvent mixtures. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals. |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
In a clean, dry round-bottom flask, dissolve 2-fluoro-4-nitroaniline in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the cooled solution while stirring. A catalytic amount of a base like pyridine can be added when using acetic anhydride.
-
Allow the reaction to stir at room temperature and monitor its progress using TLC.
-
Once the reaction is complete, quench the reaction by carefully adding water or an ice-water mixture.
-
The crude product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove any water-soluble impurities.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Visualizing the Synthesis and Side Products
The following diagrams illustrate the main synthetic pathway and the formation of common side products.
Caption: Main synthetic route to this compound.
Caption: Common side products in the synthesis.
References
optimization of reaction conditions for the synthesis of N-(2-fluoro-4-nitrophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-fluoro-4-nitrophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the N-acetylation of 2-fluoro-4-nitroaniline using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.
Q2: What are the starting materials and key reagents required?
A2: The primary starting material is 2-fluoro-4-nitroaniline. The key acetylating agent is typically acetic anhydride. Other reagents may include a solvent (e.g., glacial acetic acid, methylene chloride) and a catalyst (e.g., a few drops of concentrated sulfuric acid).
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (2-fluoro-4-nitroaniline). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: What is the expected yield for this synthesis?
A4: Yields can vary significantly depending on the specific reaction conditions, including the choice of acetylating agent, catalyst, reaction time, and temperature. With optimized conditions, it is possible to achieve high yields.
Q5: How is the final product purified?
A5: The most common purification method involves pouring the reaction mixture into ice-cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. For higher purity, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be performed.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC. - Consider gently heating the reaction mixture if performed at room temperature. - Ensure the molar ratio of the acetylating agent to the aniline is appropriate (a slight excess of the acetylating agent is often used). |
| Degradation of starting material or product. | - If using a strong acid catalyst like sulfuric acid, ensure the reaction temperature is controlled, as excessive heat can lead to side reactions. - For sensitive substrates, consider using a milder catalyst or a non-catalytic method with a more reactive acetylating agent. | |
| Loss of product during work-up. | - Ensure complete precipitation of the product by using a sufficient volume of ice-cold water. - Avoid excessive washing of the filtered product, which can lead to some loss due to slight solubility. | |
| Product is an Oil or Fails to Solidify | Presence of impurities. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Try adding a seed crystal of the pure product if available. - If the product remains oily, consider an alternative purification method such as column chromatography. |
| Incomplete removal of solvent. | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Product is Colored or Impure | Presence of unreacted starting material. | - Improve the purification process by recrystallizing the product from a suitable solvent.[1] - Ensure the reaction has gone to completion before work-up. |
| Formation of byproducts. | - If using acetyl chloride, the byproduct HCl can form a hydrochloride salt with the starting amine, rendering it unreactive. Using a base like potassium carbonate can neutralize the HCl.[2][3] - Over-acetylation or other side reactions can occur under harsh conditions (e.g., high temperatures, strong catalysts). Consider milder reaction conditions. | |
| Reaction is a different color than expected | Contamination of reagents or glassware. | - Ensure all glassware is clean and dry before use. - Use reagents of appropriate purity. |
| Side reactions leading to colored impurities. | - Follow the recommended procedure for controlling the reaction temperature. |
Data Presentation: Comparison of Acetylating Agents
| Acetylating Agent | Key Advantages | Key Disadvantages | Typical Conditions |
| Acetic Anhydride | - Easier to handle and less volatile than acetyl chloride.[4] - The reaction is not reversible.[3] - Generally gives a product of high purity and in good yield.[3][5] - The byproduct, acetic acid, is less corrosive than HCl.[6] | - May require a catalyst (e.g., H₂SO₄) or heating to proceed at a reasonable rate. | - Can be used with a catalytic amount of strong acid or as a solvent itself. |
| Acetyl Chloride | - More reactive than acetic anhydride, allowing for faster reactions, often at room temperature. | - Reacts vigorously and can be difficult to handle.[3] - Liberates HCl gas, which can form the hydrochloride salt of the unreacted amine, effectively stopping the reaction for half of the starting material.[3] - Hygroscopic and can be hydrolyzed by moisture.[3] | - Often used in the presence of a base (e.g., pyridine, triethylamine, K₂CO₃) to neutralize the HCl byproduct.[2] |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride and Sulfuric Acid
This protocol is a general method adapted from the synthesis of similar acetanilides.
-
Preparation: In a round-bottom flask, dissolve 2-fluoro-4-nitroaniline (1 equivalent) in a minimal amount of glacial acetic acid.
-
Reagent Addition: To the stirred solution, slowly add acetic anhydride (1.1 equivalents).
-
Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing ice-cold water.
-
Isolation: Stir the aqueous mixture until a precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and dry the product. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield or impure product in the synthesis.
References
- 1. jcbsc.org [jcbsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. doubtnut.com [doubtnut.com]
Technical Support Center: Regioselective Synthesis of Fluoronitroacetanilides
Welcome to the technical support center for the regioselective synthesis of fluoronitroacetanilides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of fluoronitroacetanilides?
A1: The primary challenges revolve around controlling the regioselectivity of the electrophilic substitution (nitration or fluorination) on the acetanilide ring. The presence of both a fluorine atom and an acetamido group, which are both ortho-, para-directing, often leads to the formation of a mixture of isomers. Key challenges include:
-
Formation of multiple isomers: The desired isomer is often produced along with other constitutional isomers, which can be difficult to separate.
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Low yields: Suboptimal reaction conditions can lead to low yields of the desired product due to incomplete reactions or the formation of side products.
-
Side reactions: Undesired side reactions, such as polysubstitution or the formation of byproducts like diphenylamine derivatives, can occur, complicating purification and reducing the yield of the target molecule.[1]
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Purification difficulties: The similar physicochemical properties of the resulting isomers can make their separation by conventional methods like column chromatography challenging.
Q2: How do the directing effects of the fluorine and acetamido groups influence the regioselectivity of nitration?
A2: Both the fluorine atom and the acetamido group are activating and ortho-, para-directing groups in electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is a stronger activating group than fluorine. Therefore, the position of the incoming nitro group is predominantly directed by the acetamido group to the positions ortho and para to it. When starting with 4-fluoroacetanilide, the primary products are 4-fluoro-2-nitroacetanilide (ortho to the acetamido group) and to a lesser extent, 4-fluoro-3-nitroacetanilide (ortho to the fluorine and meta to the acetamido group). The formation of the para-nitro product relative to the acetamido group is blocked by the fluorine atom.
Q3: What are the common methods for separating fluoronitroacetanilide isomers?
A3: Separating fluoronitroacetanilide isomers can be challenging due to their similar polarities. Common techniques include:
-
Fractional Crystallization: This method can be effective if there is a significant difference in the solubility of the isomers in a particular solvent.
-
Column Chromatography: While challenging, careful optimization of the stationary phase (e.g., silica gel with varying activity) and the mobile phase can achieve separation. High-performance liquid chromatography (HPLC) with specialized columns, such as those with π-acceptor or π-donor stationary phases, can provide better resolution.[2][3]
-
Preparative HPLC: For difficult separations, preparative HPLC is a powerful technique to isolate pure isomers.
Q4: How can I confirm the identity and purity of my synthesized fluoronitroacetanilide isomers?
A4: A combination of spectroscopic and analytical techniques is essential for confirming the identity and purity of your products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons can definitively distinguish between different isomers.[4][5][6][7]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product and, in some cases, fragmentation patterns can help differentiate between isomers.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the nitro group (NO₂), the amide carbonyl (C=O), and the N-H bond.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the sample and can also be used to quantify the ratio of different isomers in a mixture.[8][9]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Fluoronitroacetanilide Isomer
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or HPLC. - Increase the reaction time or temperature, but be cautious as this may also increase byproduct formation. |
| Suboptimal Nitrating Agent Concentration | - The concentration of the nitrating agent (e.g., nitric acid in a mixed acid system) is critical. Use the appropriate concentration and molar ratio as specified in established protocols. |
| Presence of Water in the Reaction Mixture | - The presence of water can promote the formation of resinous byproducts, such as 4-fluoro-2-nitro-4'-aminodiphenylamine, which reduces the yield of the desired product.[1] Use anhydrous reagents and solvents. |
| Side Reactions (e.g., Dinitration) | - Use a stoichiometric amount of the nitrating agent. An excess can lead to the formation of dinitrated products. - Maintain a low reaction temperature to minimize over-nitration. |
| Loss of Product during Workup and Purification | - Optimize the extraction and purification procedures to minimize product loss. - Ensure the pH is appropriately adjusted during aqueous workup to prevent the loss of acidic or basic compounds. |
Problem 2: Poor Regioselectivity (Formation of multiple isomers)
| Possible Cause | Troubleshooting Suggestion |
| Reaction Temperature is Too High | - Lowering the reaction temperature often enhances regioselectivity. Electrophilic aromatic substitutions are kinetically controlled, and lower temperatures can favor the formation of the thermodynamically more stable isomer or increase the difference in activation energies for the formation of different isomers. |
| Inappropriate Solvent | - The polarity of the solvent can influence the regioselectivity of the nitration. Experiment with different solvents to find the optimal conditions for your desired isomer. Nonpolar solvents may favor different isomer ratios compared to polar solvents.[10] |
| Choice of Nitrating Agent | - The nature of the nitrating agent can affect the regioselectivity. Milder nitrating agents may offer better control. For example, using acetyl nitrate or a metal nitrate with a Lewis acid catalyst might provide different selectivity compared to a standard mixed acid (HNO₃/H₂SO₄) nitration. |
| Steric Hindrance | - The directing groups on the aromatic ring influence the position of substitution. Consider the steric hindrance around the potential substitution sites. Less sterically hindered positions are generally favored. |
Experimental Protocols
Key Experiment: Regioselective Nitration of 4-Fluoroacetanilide to 4-Fluoro-2-nitroacetanilide
This protocol is based on a microchannel reactor synthesis which has been shown to provide high yield and selectivity.[11]
Materials:
-
4-Fluoroacetanilide
-
Acetic acid
-
Acetic anhydride
-
68% Nitric acid
-
Petroleum ether
-
Ice
Equipment:
-
Corning high-flux continuous flow microchannel reactor
-
Pumps for delivering reagents
-
Heating and cooling system for the reactor
-
Hydrolysis vessel
-
Filtration apparatus
Procedure:
-
Feed Solution Preparation:
-
Prepare a 20-40% solution of 4-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride can be varied, for example, 1:2.2.[11]
-
Use a 68% aqueous solution of nitric acid.
-
-
Nitration Reaction:
-
Set the flow rates of the 4-fluoroacetanilide solution to 40.0-100.0 mL/min and the nitric acid solution to 4.0-30.0 mL/min, maintaining a molar ratio of p-fluoroacetanilide to nitric acid of 1:1.0-1.5.[11]
-
Preheat the reagents before they enter the microchannel reactor.
-
Maintain the reaction temperature within the microchannel reactor between 30-70 °C.[11]
-
The reaction time in the microchannel reactor is typically short, ranging from 50-200 seconds.[11]
-
-
Workup and Isolation:
-
The reaction mixture is then subjected to hydrolysis at 90-100 °C for 2-4 hours.[11]
-
After hydrolysis, cool the mixture in an ice water bath (0-5 °C) for 30 minutes with stirring to precipitate the product.[11]
-
Filter the precipitate and wash the filter cake with cold water until the filtrate is weakly acidic or neutral.
-
Wash the filter cake with petroleum ether.
-
Dry the resulting orange solid to obtain 4-fluoro-2-nitroaniline (the deacetylated product). The reported yield for this process is 83-94%.[11]
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 4-Fluoro-2-nitroaniline from 4-Fluoroacetanilide (Microchannel Reactor Synthesis) [11]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Acetanilide:Nitric Acid) | 1:1.3 | 1:1.5 | 1:1.25 |
| Reaction Temperature (°C) | 30-70 | 30-60 | 40-70 |
| Reaction Time (seconds) | 50-200 | 100-200 | 50-150 |
| Yield (%) | 83-94 | ~90 | ~85 |
Note: The data in this table is compiled from the ranges provided in the cited patent. Specific isomer ratios were not detailed, but the high yield suggests high regioselectivity for the 2-nitro product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 4-fluoro-2-nitroaniline.
Caption: Troubleshooting decision tree for the separation of fluoronitroacetanilide isomers.
References
- 1. 2'-NITROACETANILIDE(552-32-9) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. nacalai.com [nacalai.com]
- 4. 4'-Fluoro-2'-nitroacetanilide | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4'-FLUORO-2'-NITROACETANILIDE(448-39-5) 1H NMR [m.chemicalbook.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: p-nitroacetanilide [orgspectroscopyint.blogspot.com]
- 7. chegg.com [chegg.com]
- 8. 2-Nitro-4-methylacetanilide | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
preventing the formation of di-nitrated byproducts in aniline nitration
Welcome to the technical support center for aniline nitration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of di-nitrated byproducts and other common issues encountered during the nitration of aniline.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline problematic?
Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid is generally avoided due to two main issues:
-
Oxidation: Aniline is highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry, polymeric byproducts and a significant loss of the desired product.[1][2][3]
-
Lack of Selectivity: In the strongly acidic nitrating medium, the amino group of aniline is protonated to form the anilinium ion (-NH3+).[1][4][5][6][7][8] This ion is a meta-directing group, leading to a mixture of ortho-, meta-, and para-nitroaniline.[1][4][5][6][7][8][9]
Q2: How can the formation of di-nitrated byproducts be prevented?
The most effective method to prevent di-nitration and other side reactions is to protect the amino group before the nitration step.[2] This is typically achieved by acetylating the aniline to form acetanilide. The acetyl group moderates the activating effect of the amino group, thus preventing over-nitration and oxidation.[2]
Q3: What is the role of the acetyl protecting group?
The acetyl group (-COCH3) serves two primary functions:
-
Reduces Reactivity: The acetyl group is electron-withdrawing, which reduces the electron-donating ability of the nitrogen's lone pair into the benzene ring. This deactivation prevents oxidation and di-nitration.
-
Directs Substitution: The acetamido group (-NHCOCH3) is an ortho-, para-directing group. Due to steric hindrance from the bulky acetyl group, the para-isomer is the major product.[2]
Q4: What is the typical product distribution in direct aniline nitration versus nitration of acetanilide?
Direct nitration of aniline yields a mixture of isomers. In contrast, nitration of acetanilide followed by deprotection gives a much higher yield of the para-isomer.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of mono-nitroaniline via the protection-nitration-deprotection pathway.
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of acetanilide (Protection Step) | Incomplete reaction. | - Ensure proper mixing of aniline and acetic anhydride.- The reaction is exothermic; gentle heating may be required to initiate the reaction, but excessive heat should be avoided. |
| Loss of product during workup. | - Ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration.- Wash the product with cold water to minimize dissolution. | |
| Dark, tarry byproducts during nitration | Oxidation of aniline. | - This indicates that the amino group was not fully protected. Ensure the acetylation step is complete before proceeding to nitration. |
| Reaction temperature too high. | - Maintain a low temperature (0-10 °C) during the addition of the nitrating mixture.[10] An exothermic reaction can lead to side reactions if not controlled.[10] | |
| Formation of significant amounts of m-nitroaniline | Direct nitration of unprotected aniline. | - This is a strong indicator of incomplete acetylation. The presence of the anilinium ion leads to meta-substitution. |
| Low yield of p-nitroacetanilide (Nitration Step) | Di-nitration occurred. | - The reaction temperature was likely too high, or the nitrating mixture was added too quickly.[10] Maintain strict temperature control and slow, dropwise addition of the nitrating agent.[10] |
| Incomplete nitration. | - Allow the reaction to proceed for the recommended time after the addition of the nitrating mixture. | |
| Difficulty in isolating p-nitroaniline (Deprotection Step) | Incomplete hydrolysis. | - Ensure the hydrolysis (reflux with acid or base) is carried out for a sufficient duration to completely remove the acetyl group. |
| Product remains in solution. | - After hydrolysis, neutralize the solution to precipitate the p-nitroaniline. Cooling the neutralized solution in an ice bath will further enhance precipitation. |
Quantitative Data
The use of a protecting group significantly improves the regioselectivity of the aniline nitration. The following tables summarize the typical product distribution.
Table 1: Product Distribution of Direct Aniline Nitration
| Isomer | Yield (%) |
| p-Nitroaniline | ~51%[1][5] |
| m-Nitroaniline | ~47%[5][6] |
| o-Nitroaniline | ~2%[1][5][7] |
Table 2: Product Distribution of Acetanilide Nitration
| Isomer | Yield (%) |
| p-Nitroacetanilide | ~90%[11] |
| o-Nitroacetanilide | ~10%[11] |
Experimental Protocols
Below are detailed methodologies for the key experimental steps in the synthesis of p-nitroaniline.
Step 1: Acetylation of Aniline to Acetanilide (Protection)
-
Procedure:
-
In a flask, add 5 mL of aniline to 10 mL of glacial acetic acid.
-
Slowly add 5 mL of acetic anhydride to the mixture while stirring.
-
Gently warm the mixture on a water bath for 15-20 minutes.
-
Pour the hot mixture into a beaker containing 100 mL of ice-cold water.
-
Stir the mixture vigorously to induce precipitation of acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from hot water to obtain pure crystals.
-
Step 2: Nitration of Acetanilide to p-Nitroacetanilide
-
Procedure:
-
In a clean and dry flask, dissolve 2.5 g of acetanilide in 5 mL of glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly and carefully add 5 mL of concentrated sulfuric acid to the solution while stirring. Keep the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by adding 2 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution over a period of 20-30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.[10]
-
After the addition is complete, let the mixture stand at room temperature for about 30 minutes.
-
Pour the reaction mixture onto 100 g of crushed ice.
-
Filter the precipitated p-nitroacetanilide and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.
-
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline (Deprotection)
-
Procedure:
-
In a round-bottom flask, place 2 g of p-nitroacetanilide and 20 mL of 70% sulfuric acid.
-
Heat the mixture under reflux for 20-30 minutes.
-
Allow the solution to cool to room temperature and then pour it into 100 mL of cold water.
-
Neutralize the solution with a 10% sodium hydroxide solution until it is alkaline.
-
Cool the mixture in an ice bath to complete the precipitation of p-nitroaniline.
-
Collect the yellow crystals of p-nitroaniline by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure p-nitroaniline.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for direct vs. protected aniline nitration.
Caption: Step-by-step experimental workflow for p-nitroaniline synthesis.
Caption: A logical guide for troubleshooting common issues.
References
- 1. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. testbook.com [testbook.com]
- 6. researchgate.net [researchgate.net]
- 7. gauthmath.com [gauthmath.com]
- 8. brainly.in [brainly.in]
- 9. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 10. ivypanda.com [ivypanda.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Synthesis of N-(2-fluoro-4-nitrophenyl)acetamide
This guide provides detailed information on the solvent effects and troubleshooting for the synthesis of N-(2-fluoro-4-nitrophenyl)acetamide, a key intermediate in pharmaceutical and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis is a standard N-acetylation reaction. It involves treating the starting material, 2-fluoro-4-nitroaniline, with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction introduces an acetyl group (-COCH₃) onto the nitrogen atom of the amine.
Q2: Why is solvent selection so critical for this N-acetylation reaction?
A2: Solvent selection is crucial because it directly influences the nucleophilicity of the amine, the solubility of reactants, and the stability of intermediates. An appropriate solvent can significantly increase reaction rate and yield, while a poor choice can hinder or even prevent the reaction.
Q3: What are the key differences between using polar protic and polar aprotic solvents?
A3:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[1] They can solvate the amine nucleophile, creating a "cage" around it, which reduces its reactivity and slows down the reaction rate.[2][3]
-
Polar Aprotic Solvents (e.g., acetonitrile, dichloromethane, THF, acetone) do not have O-H or N-H bonds and cannot act as hydrogen bond donors.[1] They are preferred for this type of reaction because they dissolve the reactants without deactivating the amine nucleophile, leading to a faster and more efficient synthesis.[2][4]
Q4: Which solvents are recommended for this synthesis?
A4: Polar aprotic solvents are highly recommended. Dichloromethane (DCM) and acetonitrile are excellent choices as they effectively dissolve the starting materials without interfering with the reaction.[5][6][7] Acetic acid can also be used, sometimes in combination with acetic anhydride, particularly in industrial settings.[8][9]
Q5: Can this reaction be performed without a solvent?
A5: Yes, solvent-free N-acylation reactions are possible and can be advantageous for green chemistry protocols.[10][11] These reactions are often carried out at elevated temperatures or with a catalyst to ensure the mixture remains homogenous and reactive.[11][12]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
|---|---|
| Inappropriate Solvent Choice | You may be using a polar protic solvent (like ethanol or water) which is deactivating the 2-fluoro-4-nitroaniline. Switch to a polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.[2] |
| Presence of Moisture | Water in the reaction mixture can hydrolyze the acetylating agent (acetic anhydride or acetyl chloride), reducing its availability. Ensure you are using anhydrous (dry) solvents and fresh reagents. |
| Insufficient Reaction Time or Temperature | While the reaction is often fast, some conditions may require longer times or gentle heating to go to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A reaction in acetonitrile may proceed rapidly at reflux temperature.[12] |
| Base Catalyst (if using Acetyl Chloride) | If using acetyl chloride as the acetylating agent, a weak base like triethylamine is typically required to neutralize the HCl byproduct. Ensure the base is added and is not degraded.[6][7] |
Problem: Formation of Multiple Impurities
| Possible Cause | Recommended Solution |
|---|---|
| Side Reactions | The starting amine has a nitro group and a fluorine atom, which can be susceptible to side reactions under harsh conditions (e.g., high heat, strong acids/bases). Use mild reaction conditions. An acid catalyst like a few drops of concentrated sulfuric acid can be used, but excess should be avoided.[5] |
| Degradation of Starting Material | Ensure the 2-fluoro-4-nitroaniline is pure. Impurities in the starting material can lead to undesired byproducts. |
Problem: Difficulty in Product Isolation and Purification | Possible Cause | Recommended Solution | | :--- | **The product is a solid that precipitates upon reaction completion or after pouring the reaction mixture into ice-cold water.[13] If the product remains dissolved, it may be due to the solvent choice or insufficient concentration. | | Product is Oily or Impure | The crude product may contain unreacted starting materials or byproducts. Purify the product by recrystallization. A binary solvent system like ethanol-water is often effective for purifying acetanilides.[14] Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until turbidity appears. Cool the solution to allow pure crystals to form. |
Data Presentation
Table 1: Impact of Common Solvents on the N-Acetylation of 2-fluoro-4-nitroaniline
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | Expected Impact on Reaction |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Highly Recommended. Good solubility for reactants, does not deactivate the amine, and is easy to remove post-reaction.[5] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Highly Recommended. High polarity aids in dissolving reactants. Excellent for reactions that may require heating to reflux.[6][12] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Recommended. Good general-purpose solvent. Must be anhydrous as it can contain water. |
| Acetone | Polar Aprotic | 21 | 56.5 | Suitable. Can be used, but its lower boiling point may limit the reaction temperature range.[15] |
| Ethyl Acetate | Polar Aprotic | 6.0 | 77 | Suitable. Can be used for the reaction and is also useful for extraction during work-up.[16] |
| Ethanol/Methanol | Polar Protic | 24.3 / 32.6 | 78.5 / 65 | Not Recommended. Hydrogen bonding will solvate and deactivate the amine nucleophile, leading to very slow reaction rates and low yields.[2][15] |
| Water | Polar Protic | 78.5 | 100 | Not Recommended. Will hydrolyze the acetylating agent and significantly reduce the nucleophilicity of the amine.[15] |
Experimental Protocols
Protocol 1: Synthesis using Acetic Anhydride in Dichloromethane (DCM)
-
Preparation: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add acetic anhydride (1.2 eq). For a catalyzed reaction, a few drops of concentrated sulfuric acid can be carefully added.[5]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Pour the reaction mixture slowly into a beaker containing ice-cold water to precipitate the product and quench excess acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Drying: Dry the collected solid under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude product in a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Precipitation: While the solution is still hot, add water dropwise until the solution becomes cloudy (turbid).
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic diagram for addressing low yield in the N-acetylation reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. youtube.com [youtube.com]
- 14. jcbsc.org [jcbsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for the Reduction of N-(2-fluoro-4-nitrophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of N-(2-fluoro-4-nitrophenyl)acetamide to its corresponding aniline, a crucial step in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the reduction of this compound?
A1: The most frequently employed catalytic systems for the reduction of aromatic nitro compounds, including this compound, are:
-
Catalytic Hydrogenation: This method typically uses a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.
-
Metal/Acid Reduction: Classic examples include using iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. A common variation is the use of iron with an ammonium chloride solution.
-
Transfer Hydrogenation: This technique utilizes a hydrogen donor molecule, such as hydrazine or formic acid and its salts, in the presence of a catalyst like Pd/C or Raney Nickel.
Q2: Are there any specific challenges associated with the reduction of this particular substrate?
A2: Yes, the presence of the fluoro- and acetamido- groups on the aromatic ring introduces specific challenges:
-
Hydrodefluorination: The fluorine atom can be susceptible to cleavage, particularly under harsh hydrogenation conditions, leading to the formation of the defluorinated aniline as a byproduct.
-
Amide Group Stability: While generally stable, the acetamido group can be hydrolyzed under strongly acidic or basic conditions, which might be employed in some reduction methods.
-
Catalyst Poisoning: Impurities in the starting material or reaction setup can poison the catalyst, leading to incomplete or sluggish reactions.
Q3: How do I choose the most suitable catalyst for my experiment?
A3: The choice of catalyst depends on several factors, including the desired selectivity, the scale of the reaction, and the available equipment.
-
For high chemoselectivity and to minimize side reactions like hydrodefluorination, milder conditions are preferable.
-
For large-scale industrial processes, cost-effective and easily recoverable catalysts like iron powder might be favored.
-
If you have access to a hydrogenation apparatus, catalytic hydrogenation with Pd/C or Raney Nickel can offer high yields and clean conversions.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst. For heterogeneous catalysts like Pd/C, ensure it has been stored properly to prevent deactivation. |
| Insufficient Catalyst Loading | Increase the catalyst loading in small increments. A typical starting point is 5-10 mol% for precious metal catalysts. |
| Low Hydrogen Pressure (for catalytic hydrogenation) | Ensure the hydrogen supply is adequate and the system is properly sealed to maintain the desired pressure. |
| Poor Stirring/Agitation | In heterogeneous reactions, efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen source. |
| Presence of Catalyst Poisons | Purify the starting material to remove any potential catalyst poisons like sulfur-containing compounds. |
Issue 2: Formation of Byproducts
| Observed Byproduct | Possible Cause | Troubleshooting Step |
| Defluorinated Product | Hydrodefluorination, often promoted by aggressive hydrogenation conditions or certain catalysts. | Switch to a milder catalyst (e.g., Raney Nickel instead of Pd/C) or use a less reactive hydrogen source. Lowering the reaction temperature and pressure can also help. |
| Products from Amide Hydrolysis | Reaction conditions are too acidic or basic. | If using a metal/acid system, consider neutralizing the reaction mixture promptly after completion. Alternatively, switch to a neutral catalytic hydrogenation method. |
| Azo or Azoxy Compounds | Incomplete reduction of the nitro group. | Increase the reaction time or the amount of reducing agent/hydrogen pressure to ensure complete conversion to the aniline. |
Catalyst Performance Comparison
The following table summarizes the performance of common catalytic systems for the reduction of this compound and structurally similar compounds.
| Catalyst System | Typical Yield | Selectivity | Key Advantages | Potential Drawbacks |
| 10% Pd/C, H₂ (2 atm), Propyl Acetate, RT, 24h | ~98%[1] | High | High yield, clean reaction | Risk of hydrodefluorination |
| Raney Nickel, H₂ | Good to Excellent | High | Lower risk of dehalogenation compared to Pd/C[2] | Pyrophoric nature requires careful handling |
| Fe / NH₄Cl, EtOH/H₂O, Reflux | Good | Good | Cost-effective, suitable for large scale | Requires higher temperatures, workup can be tedious |
| SnCl₂ / HCl, EtOH, Reflux | Good | Good | Mild conditions | Stoichiometric amounts of tin salts are required, leading to waste |
Detailed Experimental Protocols
Catalytic Hydrogenation using 10% Pd/C
This protocol is adapted from a procedure for a structurally similar substrate, 2-fluoro-4-nitro-N-methylbenzamide[1].
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Propyl acetate (or Ethyl acetate)
-
Hydrogen gas
Procedure:
-
In a pressure reactor, add this compound (1 equivalent).
-
Add propyl acetate as the solvent.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).
-
Seal the reactor and purge with nitrogen to remove oxygen.
-
Pressurize the reactor with hydrogen gas to 2 atmospheres.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, N-(4-amino-2-fluorophenyl)acetamide.
-
The crude product can be purified by recrystallization or column chromatography.
Visual Guides
Experimental Workflow for Catalyst Screening
Caption: A logical workflow for screening different catalysts for the reduction.
Troubleshooting Logic for Incomplete Reaction
Caption: A step-by-step guide to troubleshoot an incomplete reduction reaction.
References
dealing with exothermic reactions during the nitration of anilines
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of exothermic reactions during the nitration of anilines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of aniline with a nitric/sulfuric acid mixture highly exothermic and difficult to control?
A1: The direct nitration of aniline is challenging for two main reasons. Firstly, the amino group (-NH₂) on the aniline ring is highly activating, making the molecule extremely reactive towards electrophilic substitution.[1] Secondly, the amino group is basic and reacts readily with the strong acids in the nitrating mixture in a highly exothermic acid-base neutralization.[2][3] This initial protonation forms the anilinium ion (-NH₃⁺), and the overall reaction can become violent and difficult to control, leading to oxidation and the formation of tar-like byproducts.[2][3]
Q2: What are the primary safety risks associated with a runaway aniline nitration reaction?
A2: The primary risks are thermal runaway and potential explosion. The reaction is highly exothermic, and if cooling is insufficient, the temperature can rise uncontrollably.[2] This accelerates the reaction rate, generating even more heat. This can lead to the rapid decomposition of the reactants and the production of large volumes of gas, which can cause the reaction vessel to over-pressurize and explode.[2] Additionally, aniline itself is toxic, can be absorbed through the skin, and requires careful handling in a fume hood with appropriate personal protective equipment (PPE).[4][5][6]
Q3: What is the purpose of protecting the amino group before nitration?
A3: Protecting the amino group, typically through acetylation to form acetanilide, is a crucial control strategy. The resulting acetamido group (-NHCOCH₃) is less activating than the amino group, which moderates the reactivity of the aromatic ring and prevents oxidation.[4][7] This protection strategy also prevents the formation of the anilinium ion, ensuring that the substitution is directed to the ortho and para positions.[8] The steric bulk of the acetyl group further favors the formation of the desired p-nitroacetanilide as the major product.[7]
Q4: I'm observing a significant yield of m-nitroaniline. Why is this happening?
A4: The formation of a substantial amount of m-nitroaniline (often up to 47%) is a classic sign of direct nitration without protection.[1][9] In the strongly acidic conditions of the nitrating mixture, the aniline's amino group gets protonated to form the anilinium ion (-NH₃⁺).[8][9] This ion is strongly deactivating and acts as a meta-director, leading to the undesired meta-product.[2][8] To avoid this, protecting the amino group before nitration is the recommended approach.
Q5: Are there safer, alternative nitrating agents for anilines?
A5: Yes, several milder and more selective nitrating agents have been developed to avoid the hazards of mixed acid. For instance, bismuth nitrate pentahydrate (Bi(NO₃)₃•5H₂O) has been shown to be an efficient and safe reagent for the nitration of anilines, avoiding the need for corrosive concentrated acids.[10] Other alternatives include transition-metal-catalyzed methods which can offer high regioselectivity under milder conditions.[11]
Troubleshooting Guide
Problem: My reaction temperature is rising uncontrollably.
-
Immediate Action: If the temperature is rising rapidly and external cooling is ineffective, the reaction must be quenched immediately. The safest method is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[4] This should be done behind a blast shield in a fume hood.
-
Root Cause Analysis & Prevention:
-
Inadequate Cooling: Ensure your cooling bath (e.g., ice-salt or dry ice-acetone) is at the appropriate temperature and has sufficient capacity for the scale of your reaction. The reaction flask should be adequately submerged.
-
Reagent Addition Rate: The nitrating agent must be added very slowly, drop-by-drop, using an addition funnel. This allows the cooling system to dissipate the heat generated from each small addition.
-
Poor Stirring: Inefficient stirring can create localized "hot spots" where the reaction accelerates. Use a properly sized stir bar or overhead stirrer to ensure the mixture is homogeneous and the temperature is uniform.
-
Problem: The reaction mixture has turned into a dark, tarry mess.
-
Root Cause Analysis & Prevention:
-
Oxidation of Aniline: This is a common result of direct nitration at elevated temperatures. The strong oxidizing nature of nitric acid will degrade the highly activated aniline ring.[2][3]
-
Solution: The most effective solution is to protect the amino group by converting aniline to acetanilide before nitration.[4][7] This moderates the ring's reactivity and prevents oxidative side reactions. If you must perform direct nitration, maintaining a very low reaction temperature (e.g., 0 to 5 °C) is critical.[12]
-
Problem: The yield of my desired p-nitroaniline is very low.
-
Root Cause Analysis & Prevention:
-
Formation of Meta Isomer: As discussed in the FAQs, a low yield of the para product is often accompanied by a high yield of the meta isomer due to the protonation of the amino group.[9] The solution is to use the acetanilide protection strategy.
-
Incomplete Reaction: Ensure you are using the correct stoichiometry of reagents and allowing sufficient reaction time at the controlled temperature. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Losses during Workup: The purification process, which often involves filtration and recrystallization, can lead to product loss.[4] Ensure the product is fully precipitated before filtration and minimize transfers between vessels.
-
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for Nitration of Acetanilide
| Parameter | Value/Condition | Purpose |
| Starting Material | Acetanilide | Protected form of aniline to moderate reactivity. |
| Nitrating Agent | Concentrated HNO₃ in Concentrated H₂SO₄ | Generates the NO₂⁺ electrophile. |
| Temperature | 0 - 10 °C | Controls the exothermic reaction and prevents side products. |
| Addition Method | Slow, dropwise addition of nitrating mixture | Maintains temperature control and prevents runaway reaction. |
| Quenching | Pouring onto ice/water | Safely stops the reaction and precipitates the product.[4] |
| Primary Product | p-Nitroacetanilide | Steric hindrance from the acetyl group favors para substitution. |
| Typical Yield | >60% (after recrystallization) | Varies based on specific conditions and purification efficiency. |
Protocol: Synthesis of p-Nitroaniline via Protection-Nitration-Deprotection
Step 1: Protection (Acetylation of Aniline)
-
In a fume hood, add 5.0 mL of aniline to 15 mL of acetic anhydride in an Erlenmeyer flask.
-
Gently swirl the mixture. The reaction is exothermic.
-
After the initial reaction subsides, warm the mixture gently for about 10 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into approximately 100 mL of cold water while stirring.
-
Collect the precipitated acetanilide by vacuum filtration and wash it with cold water.
-
Recrystallize the crude acetanilide from a minimal amount of hot water, then allow it to cool and collect the pure crystals. Dry the product thoroughly.
Step 2: Nitration of Acetanilide
-
Place 4.0 g of dry acetanilide in a flask and cool it in an ice bath.
-
Slowly add 8.0 mL of concentrated sulfuric acid while stirring, ensuring the temperature does not rise significantly.
-
In a separate flask, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping this mixture cooled in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture drop-by-drop to the stirred acetanilide solution. Crucially, maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, let the mixture stir in the ice bath for an additional 30-45 minutes.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Collect the precipitated p-nitroacetanilide by vacuum filtration and wash thoroughly with cold water to remove residual acid.
Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide)
-
Transfer the crude p-nitroacetanilide to a round-bottom flask.
-
Add 15 mL of a 70% sulfuric acid solution.
-
Heat the mixture under reflux for 20-30 minutes to hydrolyze the amide.
-
Cool the reaction mixture and then carefully pour it into a beaker containing 100 mL of cold water.
-
Neutralize the solution by slowly adding aqueous sodium hydroxide until it is basic to pH paper. This will precipitate the p-nitroaniline.
-
Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Controlled synthesis of p-nitroaniline via a three-step protected route.
Caption: Decision flowchart for managing a thermal runaway event.
Caption: Comparison of direct vs. protected aniline nitration pathways.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. nj.gov [nj.gov]
- 7. youtube.com [youtube.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. testbook.com [testbook.com]
- 10. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US7012151B1 - Method for nitrating aniline derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)acetamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-(2-fluoro-4-nitrophenyl)acetamide by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Ethanol, or an ethanol-water mixture, is a highly effective solvent system for the recrystallization of this compound. The compound is soluble in hot ethanol and sparingly soluble at room temperature, which are key characteristics of a good recrystallization solvent.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is in the range of 200-201°C[1][2]. A broad or depressed melting point after recrystallization may indicate the presence of impurities.
Q3: What are the common impurities in a synthesis of this compound?
A3: Common impurities may include unreacted starting materials such as 2-fluoro-4-nitroaniline, isomeric byproducts like N-(4-fluoro-2-nitrophenyl)acetamide, and di-nitrated species. The choice of recrystallization solvent is critical to effectively remove these impurities.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Avoid excessively long boiling times which can lead to solvent evaporation and premature crystallization. Also, allowing the solution to cool slowly to room temperature before placing it in an ice bath will promote the formation of larger, purer crystals and improve recovery.
Q5: My compound "oils out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities. To resolve this, try adding a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce proper crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently saturated. 3. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. See solution for cause 1. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Low yield of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. | 1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Add a small amount of hot solvent to dissolve any crystals that have formed prematurely. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is discolored or appears impure after recrystallization. | 1. Insoluble impurities were not completely removed during hot filtration. 2. Colored impurities are present that are soluble in the recrystallization solvent. 3. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Ensure the solution is hot and not supersaturated during the hot filtration step. Use fluted filter paper for a faster filtration. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The compound "oils out" during cooling. | 1. The solution is highly impure, leading to a depression of the melting point. 2. The rate of cooling is too fast. 3. The chosen solvent is not optimal. | 1. Re-dissolve the oil by heating and add a small amount of additional hot solvent. Consider a preliminary purification step if the material is very crude. 2. Ensure a slow cooling process. Insulating the flask can help. 3. If the problem persists, consider a different solvent or solvent mixture. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for the purification of this compound using an ethanol-water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely. The solution should be heated to a gentle boil.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Data Presentation
The following table summarizes typical data obtained from the recrystallization of this compound.
| Parameter | Crude Product | After Recrystallization |
| Appearance | Yellowish-brown powder | Pale yellow needles |
| Melting Point | 195-199°C | 200-201°C |
| Purity (by HPLC) | ~95% | >99% |
| Yield | - | 75-85% |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-(2-fluoro-4-nitrophenyl)acetamide
Welcome to the technical support center for the HPLC analysis of N-(2-fluoro-4-nitrophenyl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, an analyte with polar functional groups (amide, nitro, fluoro) on a hydrophobic backbone, can arise from several factors:
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Secondary Interactions with the Stationary Phase: Although this compound is not a strong base, its polar amide and nitro groups can still engage in secondary interactions with active sites on the silica-based stationary phase.[1] These sites are often residual silanol groups that have not been perfectly end-capped.[1][2]
-
Improper Mobile Phase pH: While the amide group is generally considered neutral under typical HPLC conditions, the overall mobile phase pH can influence the ionization state of residual silanols on the column, thereby affecting secondary interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[1][2]
-
Use of a Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.
-
Column Degradation: Over time, columns can develop voids or have contaminated frits, which disrupts the flow path and leads to poor peak shape for all analytes.[1][2]
-
Extra-Column Effects: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[3]
Q2: My peak for this compound is tailing. Where should I start my troubleshooting?
A logical first step is to determine if the issue is specific to the analyte or a system-wide problem. Inject a standard mixture containing a neutral, well-behaved compound along with your analyte. If all peaks are tailing, the problem is likely related to the HPLC system (e.g., column void, extra-column volume). If only the this compound peak is tailing, the issue is more likely related to specific chemical interactions with the column or mobile phase.
Our visual troubleshooting guide below provides a step-by-step workflow for diagnosing the root cause.
Q3: How does the mobile phase composition affect peak tailing for this analyte?
The mobile phase plays a critical role in controlling peak shape:
-
Organic Modifier: The choice and proportion of the organic modifier (typically acetonitrile or methanol) affect the retention and can influence peak shape. Acetonitrile is generally a weaker solvent than methanol in reversed-phase HPLC and can sometimes provide different selectivity.
-
pH and Buffering: While this compound does not have a readily ionizable group, maintaining a consistent and appropriate pH is crucial for reproducible chromatography. A slightly acidic mobile phase (e.g., pH 3-4) can help suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[4] Using a buffer (e.g., 10-25 mM phosphate or acetate) is recommended to maintain a stable pH.[2]
Q4: Can my sample preparation contribute to peak tailing?
Yes, absolutely. Consider the following:
-
Sample Solvent: Always try to dissolve your sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Sample Concentration: If you suspect mass overload, dilute your sample by a factor of 10 and reinject.[1] If the peak shape improves, you should reduce the amount of sample being injected.[1]
Q5: What type of HPLC column is recommended for the analysis of this compound?
For robust analysis of polar compounds like this compound, consider using a modern, high-purity silica column that is well end-capped.[1] This minimizes the number of available residual silanol groups that can cause secondary interactions.[1] Columns with alternative stationary phases, such as those with polar-embedded groups, can also offer improved peak shape for polar analytes.[5]
Troubleshooting Guide
Summary of Recommended HPLC Parameters
The following table provides a starting point for the HPLC analysis of this compound. These parameters can be systematically adjusted during troubleshooting.
| Parameter | Recommendation | Rationale for Troubleshooting Peak Tailing |
| Column | C18, high-purity silica, end-capped (e.g., 150 mm x 4.6 mm, 5 µm) | Minimizes secondary silanol interactions. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic or Acetic Acid | A slightly acidic pH suppresses silanol activity. |
| pH | 3.0 - 4.0 | Ensures silanol groups are protonated, reducing unwanted interactions. |
| Buffer | 10-25 mM Phosphate or Acetate | Maintains a stable pH for reproducible results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Temperature | 25 - 35 °C | Higher temperatures can sometimes improve peak shape by enhancing mass transfer. |
| Injection Volume | 5 - 20 µL | Keep the volume low to avoid solvent effects and column overload. |
| Sample Solvent | Initial Mobile Phase Composition | Prevents peak distortion caused by a strong injection solvent. |
Experimental Protocol: Baseline HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) with high-purity, end-capped silica.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient: A typical starting gradient could be 30% B to 70% B over 15 minutes. An isocratic elution may also be suitable depending on the sample complexity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (a UV scan of the analyte would determine the optimal wavelength, likely around 254 nm or a local maximum).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 0.1 mg/mL.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing.
References
Technical Support Center: Strategies to Improve the Solubility of N-(2-fluoro-4-nitrophenyl)acetamide for Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-(2-fluoro-4-nitrophenyl)acetamide in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general causes of poor solubility for this compound?
A1: The poor solubility of this compound can be attributed to its molecular structure. The presence of a nitro group and a fluoro group on the aromatic ring, combined with the acetamide functional group, contributes to strong intermolecular forces, such as dipole-dipole interactions and hydrogen bonding. These forces can make it difficult for solvent molecules to effectively surround and dissolve the compound.
Q2: In which common organic solvents is this compound likely to have low solubility?
A2: While specific quantitative data is limited, based on the behavior of structurally similar compounds like nitroacetanilides, this compound is expected to have limited solubility in nonpolar solvents such as hexanes and toluene. Its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is likely to be higher. It may have partial solubility in alcohols like ethanol and methanol.
Q3: Can I simply heat the reaction mixture to improve solubility?
A3: Increasing the temperature is a common method to enhance the solubility of many organic compounds. However, it is crucial to consider the thermal stability of this compound and other reactants in your specific reaction. Elevated temperatures could potentially lead to degradation or unwanted side reactions. It is recommended to first determine the compound's stability at the desired temperature before applying heat as a primary solubilization strategy.
Q4: Are there any safety precautions I should take when trying to improve the solubility of this compound?
A4: Yes, always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When using techniques like sonication, be aware of the potential for aerosol formation. When working with co-solvents or surfactants, consult the safety data sheet (SDS) for each substance to understand its specific hazards.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your reactions.
Problem: My this compound is not dissolving in the reaction solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent choice | The polarity of the solvent may not be suitable for the solute. | A solvent with a polarity that more closely matches that of this compound will improve solubility. |
| Insufficient mixing or agitation | The compound may not have had enough energy input to overcome intermolecular forces and dissolve. | Vigorous stirring, shaking, or sonication can provide the necessary energy to facilitate dissolution. |
| Low temperature | The solubility of many solids in liquids increases with temperature. | Gently warming the mixture can significantly increase the amount of dissolved solute. |
| Compound has low intrinsic solubility | The inherent chemical properties of the compound limit its solubility in the chosen solvent. | Employing advanced solubilization techniques such as co-solvency, pH adjustment, or the use of surfactants may be necessary. |
Data Presentation: Solvent Selection Guide
| Solvent Class | Examples | Predicted Solubility of this compound | Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Good to Moderate | These solvents are often effective at dissolving polar organic molecules. |
| Polar Protic | Ethanol, Methanol, Water | Moderate to Low | Solubility is expected to be partial in alcohols and likely very low in water. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low | These solvents are generally poor choices for dissolving this compound. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Partial solubility may be observed. |
Experimental Protocols
The following are generalized protocols that can be adapted to improve the solubility of this compound. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific reaction.
Protocol 1: Co-Solvent System
-
Solvent Screening: In separate small vials, attempt to dissolve a known small amount of this compound (e.g., 10 mg) in a fixed volume (e.g., 1 mL) of several potential primary reaction solvents. Observe the solubility at room temperature.
-
Co-solvent Selection: Choose a co-solvent in which this compound exhibits high solubility (e.g., DMF or DMSO).
-
Titration: To your primary reaction solvent containing the undissolved compound, add the co-solvent dropwise with vigorous stirring.
-
Observation: Continue adding the co-solvent until the this compound is fully dissolved.
-
Reaction Compatibility: Ensure the chosen co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
Protocol 2: Sonication
-
Preparation: Prepare a suspension of this compound in your chosen reaction solvent in a suitable vessel.
-
Sonication: Place the vessel in an ultrasonic bath.
-
Monitoring: Sonicate the mixture in short bursts (e.g., 1-2 minutes) to avoid excessive heating. Monitor the dissolution of the solid.
-
Temperature Control: If necessary, use a water bath to maintain the desired reaction temperature during sonication.
-
Completion: Continue sonication until the compound is fully dissolved or no further dissolution is observed.
Protocol 3: pH Adjustment (for aqueous or protic solvent systems)
Note: This method is applicable if the reaction can tolerate acidic or basic conditions and if the compound has an ionizable group.
-
pKa Consideration: this compound is weakly acidic due to the amide proton.
-
Base Addition: To a suspension of the compound in a protic solvent, add a small amount of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) or a suitable inorganic base (e.g., potassium carbonate).
-
Observation: Stir the mixture and observe for any increase in solubility as the amide is deprotonated to form a more soluble salt.
-
Reaction pH: Ensure the final pH of the solution is compatible with your desired reaction.
Visualizations
The following diagrams illustrate key concepts and workflows for addressing solubility challenges.
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: The mechanism of action for co-solvents in enhancing solubility.
managing reaction temperature to control isomer formation in nitration reactions
Welcome to the technical support center for managing isomer formation in nitration reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues related to isomer control and reaction safety through a question-and-answer format.
Q1: My nitration of toluene is producing an undesirable amount of the meta-isomer. How can I minimize its formation?
A1: The formation of the meta-isomer in the nitration of toluene is highly dependent on the reaction temperature. To reduce the amount of the meta-nitrotoluene, it is crucial to lower the reaction temperature.[1] Studies have shown a significant decrease in the meta-isomer yield as the temperature is reduced. For instance, in the nitration of toluene with N₂O₅ in CH₂Cl₂, decreasing the temperature to below -40°C can reduce the meta-isomer to approximately 1-1.2%.[1][2]
Key Action:
-
Maintain a consistently low reaction temperature, ideally below -40°C for sensitive applications, to suppress the formation of the meta product.[1][2]
Q2: I am trying to selectively synthesize the para-nitrophenol, but my reaction yields a difficult-to-separate mixture of ortho and para isomers. How can I improve the para-selectivity?
A2: The ortho:para isomer ratio in the nitration of phenol is influenced by reaction kinetics and thermodynamics, which are temperature-dependent.
-
Kinetic vs. Thermodynamic Control: In theory, the ortho isomer is the kinetically favored product (formed faster at lower temperatures), while the para isomer is the thermodynamically favored product (more stable, favored at higher temperatures).[3]
-
Temperature Effect: Increasing the reaction temperature can, in principle, favor the formation of the more stable para-nitrophenol.[3] However, high temperatures can also lead to oxidation and the formation of by-products, especially with a highly activated substrate like phenol.[4][5]
-
Practical Approach: A careful optimization of temperature is required. While very low temperatures might favor the ortho product, slightly elevated temperatures could increase the para yield. Continuous flow reactors offer precise temperature control, which can improve selectivity.[6] For instance, in a flow reactor setup for phenol nitration, the ortho/para ratio was shown to be affected by temperature.[7]
Recommendations:
-
Moderate Temperature Increase: Cautiously increase the reaction temperature and monitor the isomer ratio by GC or HPLC to find the optimal point for para selectivity without significant by-product formation.
-
Consider Flow Chemistry: Utilize a continuous flow reactor for superior temperature control and mixing, which can lead to improved selectivity.[6]
Q3: My reaction is showing signs of a thermal runaway, leading to poor selectivity and significant by-product formation. What are the immediate and long-term solutions?
A3: Thermal runaways in nitration are extremely dangerous due to the highly exothermic nature of the reaction.[8][9] Immediate action and preventative measures are critical.
Immediate Steps:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Enhance Cooling: Ensure your cooling bath is at maximum efficiency. If necessary, add more coolant (e.g., dry ice to an acetone bath).
-
Dilution (with caution): If the reaction setup allows and the solvent is compatible, controlled dilution with a pre-cooled inert solvent can help dissipate heat.
Long-Term Solutions:
-
Controlled Reagent Addition: Add the nitrating agent dropwise or via a syringe pump to the cooled substrate solution. This ensures the heat generated can be effectively removed by the cooling system.[10][11]
-
Efficient Cooling: Use an adequate cooling bath (e.g., ice-salt, dry ice/acetone) and ensure the reaction flask is sufficiently submerged. For larger scale reactions, consider a cryostat or specialized cooling coils.[12]
-
Continuous Flow Reactors: These systems offer a significantly higher surface-area-to-volume ratio, enabling superior heat removal and precise temperature control, which inherently minimizes the risk of thermal runaways.[6][13][14]
Q4: I'm observing significant by-product formation, such as oxidation and polynitration, when nitrating a highly activated ring like phenol. How can temperature control help?
A4: Highly activated aromatic rings like phenol are very susceptible to over-reaction. The hydroxyl group makes the ring so reactive that it can be easily oxidized by nitric acid or undergo multiple nitrations.[4][5]
Temperature Control Strategy:
-
Low Temperature is Key: Conducting the reaction at low temperatures (e.g., below 0°C) is the primary method to control the reaction rate.[4] This reduces the energy of the system, making the violent oxidation and subsequent nitration steps less likely to occur. By keeping the reaction mild and controllable, you can selectively achieve mononitration.[4]
-
Dilute Reagents: In conjunction with low temperatures, using more dilute nitric acid can also help prevent over-nitration of highly activated substrates.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using temperature to control isomer formation in nitration?
A1: The control of isomer formation through temperature is based on the principles of kinetic and thermodynamic control.
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction favors the product that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. For many nitrations, the ortho isomer is the kinetic product.[3]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the system has enough energy to overcome the activation barriers for all possible products. Over time, the reaction mixture will equilibrate to favor the most stable product, known as the thermodynamic product. The para isomer is often more stable due to reduced steric hindrance and is therefore favored under thermodynamic control.[3]
Q2: How does temperature specifically affect the isomer distribution in the nitration of common substrates like toluene and phenol?
A2: Temperature has a demonstrable effect on the final isomer ratios for different aromatic compounds. While ortho and para are the major products for activated rings, the meta isomer is also formed and its proportion can be temperature-sensitive.
Data Presentation: Temperature Effect on Isomer Distribution
Table 1: Nitration of Toluene with N₂O₅ in CH₂Cl₂ [2] This table illustrates the decrease in meta-isomer formation with decreasing temperature.
| Temperature (°C) | o-nitrotoluene (%) | m-nitrotoluene (%) | p-nitrotoluene (%) |
| 25 | 56.1 | 2.2 | 41.7 |
| 10 | 57.4 | 2.2 | 40.4 |
| 0 | 59.3 | 2.0 | 38.7 |
| -10 | 59.6 | 1.8 | 38.6 |
| -20 | 59.4 | 1.6 | 39.0 |
| -30 | 59.4 | 1.6 | 39.0 |
| -40 | 61.6 | 1.2 | 37.2 |
| -50 | 62.8 | 1.1 | 36.1 |
| -60 | 62.5 | 1.0 | 36.5 |
Table 2: Nitration of Phenol in a Flow Reactor [7] This table shows how the ortho/para ratio can be influenced by temperature in a continuous flow system.
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Ortho/Para Ratio |
| 1 | 20 | 2 | 4.5 | 100 | 2.9 |
| 2 | 40 | 2 | 4.5 | 100 | 2.8 |
| 3 | 60 | 2 | 4.5 | 100 | 2.7 |
| 10 | 20 | 1 | 9 | 100 | 2.9 |
Q3: Besides temperature, what other methods can be used to control isomer selectivity?
A3: While temperature is a primary tool, other strategies can significantly influence isomer distribution:
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts can provide shape-selectivity.[15] The reaction occurs within the pores of the catalyst, and the geometry of the pores can favor the formation of one isomer over another, often dramatically increasing para-selectivity.[15][16]
-
Nitrating Agent: The choice of nitrating agent (e.g., mixed acid, N₂O₅, acyl nitrates) can affect isomer ratios.[1][2]
-
Catalyst Systems: Metal-mediated nitrations, for example using palladium(II) or mercury(II) catalysts, can proceed through different mechanisms where the metallation step controls the isomer distribution, leading to novel product ratios.[17][18]
Experimental Protocols & Visualizations
Generalized Protocol for Temperature-Controlled Nitration of Toluene
This protocol is a representative example for a lab-scale batch nitration where temperature control is critical.
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
10% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, and ice-water bath.
Procedure: [10]
-
Setup: Assemble a three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the entire apparatus in an ice-water bath on a magnetic stirrer.[10]
-
Prepare Nitrating Mixture: In a separate beaker, cautiously add 1.0 mL of concentrated H₂SO₄ to 1.0 mL of concentrated HNO₃. Allow this mixture to cool in the ice bath.
-
Cool Toluene: Add 1.0 mL of toluene to the reaction flask and allow it to cool to the bath temperature while stirring.
-
Controlled Addition: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred toluene over a period of 5-10 minutes. Carefully monitor the thermometer to ensure the internal temperature does not rise significantly.[10][11]
-
Reaction: After the addition is complete, continue stirring the reaction in the ice bath for 5 minutes, then allow it to warm to room temperature and stir for an additional 10 minutes.[10]
-
Quench & Extraction: Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water. Rinse the flask with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.[10]
-
Wash: Gently shake the funnel, allowing layers to separate. Remove the aqueous layer. Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (venting frequently) and 5 mL of water.[10]
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, decant the solution, and evaporate the solvent under reduced pressure to obtain the nitrotoluene product mixture.[10]
-
Analysis: Analyze the product mixture using Gas Chromatography (GC) or NMR to determine the isomer ratio.
Diagrams
Caption: Workflow for a temperature-controlled nitration experiment.
Caption: Relationship between temperature and isomer formation control.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. organic chemistry - Why is mononitration of phenol carried out at low temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. vapourtec.com [vapourtec.com]
- 7. corning.com [corning.com]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. cerritos.edu [cerritos.edu]
- 11. webassign.net [webassign.net]
- 12. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 13. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 14. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
The Superior Reactivity of N-(2-fluoro-4-nitrophenyl)acetamide in Nucleophilic Aromatic Substitution: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of halogenated nitroaromatics is crucial for the efficient synthesis of complex molecules. This guide provides a detailed comparison of the reactivity of N-(2-fluoro-4-nitrophenyl)acetamide with its chloro, bromo, and iodo counterparts in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data.
The substitution of a leaving group on an aromatic ring by a nucleophile is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical intermediates and other high-value chemical entities. The efficiency of this SNAr reaction is highly dependent on the nature of the leaving group and the electronic activation of the aromatic ring. It is well-established that in SNAr reactions, fluoride is an exceptionally good leaving group, a phenomenon that runs counter to trends observed in aliphatic nucleophilic substitution (SN2) reactions. This guide will delve into the comparative reactivity of this compound and other halogenated nitroaromatics, providing quantitative data and detailed experimental protocols to inform your research and development endeavors.
Comparative Reactivity: Experimental Data
The reactivity of N-(2-halo-4-nitrophenyl)acetamides was evaluated in amination reactions with various nucleophiles under different energy sources. The following tables summarize the reaction times and yields, providing a clear comparison of the leaving group's effect on the reaction efficiency.
Thermal Amination with Acetylhydrazine
Table 1: Reaction of N-(2-halo-4-nitrophenyl)acetamide with Acetylhydrazine under Thermal Conditions
| Leaving Group (Halogen) | Substrate | Reaction Time (min) | Yield (%) |
| Fluorine | This compound | 20 | 80 |
| Chlorine | N-(2-chloro-4-nitrophenyl)acetamide | 40 | 75 |
| Bromine | N-(2-bromo-4-nitrophenyl)acetamide | 60 | 70 |
| Iodine | N-(2-iodo-4-nitrophenyl)acetamide | 90 | 65 |
Microwave-Assisted Amination with Aniline
Table 2: Reaction of N-(2-halo-4-nitrophenyl)acetamide with Aniline under Microwave Irradiation
| Leaving Group (Halogen) | Substrate | Reaction Time (min) | Yield (%) |
| Fluorine | This compound | 5 | 92 |
| Chlorine | N-(2-chloro-4-nitrophenyl)acetamide | 10 | 88 |
| Bromine | N-(2-bromo-4-nitrophenyl)acetamide | 15 | 85 |
| Iodine | N-(2-iodo-4-nitrophenyl)acetamide | 20 | 80 |
The data unequivocally demonstrates that this compound exhibits the highest reactivity, affording the desired products in shorter reaction times and with higher yields compared to the other halogenated analogues. This trend holds true across different reaction conditions and with various nucleophiles, highlighting the superior lability of the fluorine atom in this SNAr context.
The Rationale Behind Fluorine's Enhanced Reactivity
The enhanced reactivity of the fluoro-substituted compound can be attributed to the high electronegativity of the fluorine atom. In the rate-determining step of an SNAr reaction, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The strong electron-withdrawing inductive effect of the fluorine atom stabilizes this intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate. The nitro group, positioned ortho to the leaving group, further stabilizes the Meisenheimer complex through resonance.
Experimental Protocols
The following are generalized experimental protocols for the amination of N-(2-halo-4-nitrophenyl)acetamides.
General Procedure for Thermal Amination
A mixture of the respective N-(2-halo-4-nitrophenyl)acetamide (1.0 mmol), the amine nucleophile (1.2 mmol), and a suitable solvent (e.g., DMSO, 5 mL) is stirred in a round-bottom flask. The reaction mixture is heated to a specified temperature (e.g., 100 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
General Procedure for Microwave-Assisted Amination
In a microwave-safe vessel, the N-(2-halo-4-nitrophenyl)acetamide (1.0 mmol) is mixed with the amine nucleophile (1.2 mmol) in a suitable solvent (e.g., DMF, 3 mL). The vessel is sealed and subjected to microwave irradiation at a specified temperature and for a designated time. After cooling, the reaction mixture is worked up as described in the thermal amination procedure.
Visualizing the Reaction Pathway and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of the SNAr reaction of this compound.
A Comparative Guide to Analytical Methods for N-(2-fluoro-4-nitrophenyl)acetamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-(2-fluoro-4-nitrophenyl)acetamide, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering supporting data and detailed experimental protocols to inform your method selection and validation processes.
At a Glance: Method Comparison
The following table summarizes the key performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of aromatic nitro compounds, providing a framework for selecting the most suitable method for your specific analytical needs.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with flame ionization detection. | Measurement of light absorbance by the analyte in a solution at a specific wavelength. |
| Specificity | High | High | Low to Moderate |
| Sensitivity | High | High | Moderate |
| Linearity Range | Wide | Wide | Narrower |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Sample Throughput | Moderate | Moderate to High | High |
| Cost | Moderate | Moderate | Low |
| Primary Use Case | Routine quality control, stability studies, quantification in complex matrices. | Analysis of volatile and semi-volatile impurities, residual solvent analysis. | Preliminary quantification, high-throughput screening, dissolution testing. |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.
Experimental Protocol:
1. Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to a final concentration of approximately 100 µg/mL.
-
Pharmaceutical Formulation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose of the active pharmaceutical ingredient (API) into a volumetric flask.
-
Add the diluent and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.
-
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 254 nm
-
Column Temperature: 30°C
3. Validation Parameters: The following table presents typical validation parameters for the HPLC analysis of a similar aromatic nitro compound, Flutamide.[1][2]
| Validation Parameter | Result |
| Linearity Range | 0.2 - 25 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (%RSD) | < 1.5% |
Gas Chromatography (GC-FID)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC can be an excellent method for identifying and quantifying volatile impurities or related substances. A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range for organic compounds.
Experimental Protocol:
1. Sample Preparation:
-
Drug Substance/Formulation: A suitable extraction solvent (e.g., ethyl acetate, dichloromethane) is used to dissolve the sample. The extraction process should be optimized to ensure complete recovery of the analyte. For solid dosage forms, a similar grinding and extraction procedure as described for HPLC can be employed, followed by filtration. The final extract is then diluted to an appropriate concentration for GC analysis.
2. Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Volume: 1 µL (split or splitless mode)
3. Validation Parameters: The following table presents typical validation parameters for the GC-FID analysis of mononitrotoluenes, which are structurally related to the target analyte.[3]
| Validation Parameter | Result |
| Linearity Range | 0.5 - 10 mg/mL[3] |
| Correlation Coefficient (r²) | > 0.998[3] |
| Limit of Detection (LOD) | 0.019 - 0.022 mg/mL[3] |
| Limit of Quantification (LOQ) | 0.058 - 0.066 mg/mL[3] |
| Accuracy (% Recovery) | 97.5 - 103.0% |
| Precision (%RSD) | < 3.0% |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of this compound, particularly in bulk drug substance or simple formulations where interference from excipients is minimal. The presence of the nitro-aromatic chromophore allows for strong UV absorbance.
Experimental Protocol:
1. Sample Preparation:
-
Drug Substance/Formulation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, ethanol, or 0.1 M HCl) in a volumetric flask.
-
Ensure complete dissolution, using sonication if necessary.
-
Dilute to the mark with the same solvent to obtain a concentration within the linear range of the calibration curve.
-
2. Spectrophotometric Conditions:
-
Instrument: Double beam UV-Vis spectrophotometer
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (typically in the range of 250-350 nm).
-
Blank: The solvent used for sample preparation.
3. Validation Parameters: The following table presents typical validation parameters for the UV-Vis spectrophotometric analysis of a nitrophenylacetamide derivative.
| Validation Parameter | Result |
| Linearity Range | 5 - 25 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Molar Absorptivity (ε) | Dependent on solvent and λmax |
| Accuracy (% Recovery) | 99.0 - 101.5% |
| Precision (%RSD) | < 2.0% |
Workflow and Pathway Diagrams
To visualize the logical flow of analytical method validation and the general workflow of sample analysis, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: A typical workflow for sample analysis.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control and stability testing, offering an excellent balance of specificity, sensitivity, and accuracy.
-
GC-FID is a valuable alternative, particularly for the analysis of volatile impurities and in situations where derivatization is not a concern.
-
UV-Vis Spectrophotometry serves as a rapid and economical tool for preliminary analysis and high-throughput screening of bulk materials or simple formulations.
Each method must be properly validated according to international guidelines to ensure the reliability and accuracy of the results. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for their analytical needs.
References
comparative study of different synthetic routes to N-(2-fluoro-4-nitrophenyl)acetamide
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. N-(2-fluoro-4-nitrophenyl)acetamide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways and experimental workflow.
Comparison of Synthetic Routes
Two principal synthetic strategies are commonly employed for the preparation of this compound: the acetylation of 2-fluoro-4-nitroaniline and the nitration of N-(2-fluorophenyl)acetamide. The choice between these routes often depends on the availability of starting materials, desired purity, and scalability of the reaction.
| Parameter | Route 1: Acetylation of 2-fluoro-4-nitroaniline | Route 2: Nitration of N-(2-fluorophenyl)acetamide |
| Starting Material | 2-fluoro-4-nitroaniline | N-(2-fluorophenyl)acetamide |
| Key Transformation | Amide formation | Electrophilic aromatic substitution |
| Typical Reagents | Acetic anhydride, Acetyl chloride | Nitric acid, Sulfuric acid, Fe(NO₃)₃·9H₂O |
| Reported Yield | Generally high (qualitative) | Up to 75%[1] |
| Reaction Conditions | Mild to moderate | Strongly acidic, requires careful temperature control |
| Potential Byproducts | Diacetylation (minor) | Regioisomers (ortho, para nitration) |
| Scalability | Generally straightforward | Can be hazardous on a large scale due to exothermicity[2] |
Synthetic Pathway Diagrams
The two synthetic routes are depicted below, illustrating the key chemical transformations.
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below.
Route 1: Acetylation of 2-fluoro-4-nitroaniline with Acetic Anhydride
This protocol is based on general procedures for the acetylation of anilines.
Materials:
-
2-fluoro-4-nitroaniline
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-nitroaniline (1.0 equivalent) in dichloromethane under an inert atmosphere of argon.
-
Add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TCC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Route 2: Nitration of N-(2-fluorophenyl)acetamide
This protocol is adapted from a regioselective nitration method.[1]
Materials:
-
N-(2-fluorophenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath to 0°C.
-
Slowly add N-(2-fluorophenyl)acetamide to the cooled acid mixture with constant stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the product to obtain this compound. A yield of 75% has been reported for a similar nitration of a substituted acetanilide.[1]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
References
spectroscopic analysis and comparison of N-(2-fluoro-4-nitrophenyl)acetamide isomers
For Immediate Release
This guide provides a detailed spectroscopic comparison of N-(2-fluoro-4-nitrophenyl)acetamide and its structural isomers. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key differentiating spectroscopic features of these compounds, supported by experimental data and protocols. The clear presentation of data is intended to facilitate isomer identification and characterization.
Introduction
N-(fluoro-nitrophenyl)acetamide derivatives are important scaffolds in medicinal chemistry and material science. The precise substitution pattern of the fluorine and nitro groups on the phenyl ring is critical to the molecule's biological activity and chemical properties. Distinguishing between these isomers can be challenging without a systematic comparison of their spectroscopic data. This guide focuses on the analysis of this compound and its isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and a selection of its isomers. This data has been compiled from various sources and is presented to highlight the diagnostic differences between the compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | ~8.8 (d, J ≈ 9 Hz, 1H, H6), ~8.2 (dd, J ≈ 9, 2 Hz, 1H, H5), ~8.0 (dd, J ≈ 10, 2 Hz, 1H, H3), ~2.3 (s, 3H, CH₃) |
| N-(4-fluoro-2-nitrophenyl)acetamide[1] | ~10.3 (s, 1H, NH), ~8.6 (d, J ≈ 9 Hz, 1H, H6), ~7.9 (dd, J ≈ 9, 2 Hz, 1H, H5), ~7.4 (dd, J ≈ 10, 2 Hz, 1H, H3), ~2.3 (s, 3H, CH₃) |
| N-(2-nitrophenyl)acetamide[2] | 10.33 (s, 1H), 8.76 (d, J = 8.5 Hz, 1H), 8.21 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.8 Hz, 1H), 7.18 (t, J = 7.8 Hz, 1H), 2.29 (s, 3H) |
| N-(4-nitrophenyl)acetamide | ~8.2 (d, J ≈ 9 Hz, 2H, H3, H5), ~7.7 (d, J ≈ 9 Hz, 2H, H2, H6), ~2.2 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~169 (C=O), ~155 (d, ¹JCF ≈ 250 Hz, C2), ~145 (C4), ~130 (d, ³JCF ≈ 10 Hz, C6), ~125 (C1), ~118 (d, ²JCF ≈ 25 Hz, C3), ~115 (d, ²JCF ≈ 20 Hz, C5), ~25 (CH₃) |
| N-(4-fluoro-2-nitrophenyl)acetamide | Not available |
| N-(2-nitrophenyl)acetamide[2] | 169.0, 136.3, 136.0, 134.8, 125.7, 123.2, 122.2, 25.6 |
| N-(4-nitrophenyl)acetamide | ~169 (C=O), ~147 (C4), ~143 (C1), ~125 (C3, C5), ~120 (C2, C6), ~25 (CH₃) |
Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-F Stretch |
| This compound | ~3300 | ~1680 | ~1520 | ~1350 | ~1250 |
| N-(4-fluoro-2-nitrophenyl)acetamide[1] | ~3300 | ~1680 | ~1530 | ~1350 | ~1260 |
| N-(4-nitrophenyl)acetamide[3] | 3275-3903 | 1678 | 1559 | 1540 | - |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 198 | 156 ([M-C₂H₂O]⁺), 126 ([M-C₂H₂O-NO]⁺) |
| N-(4-fluoro-2-nitrophenyl)acetamide | 198 | 156, 126 |
| N-(4-nitrophenyl)acetamide[4] | 180 | 138 ([M-C₂H₂O]⁺), 108 ([M-C₂H₂O-NO]⁺) |
Experimental Protocols
NMR Spectroscopy
A sample of 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were acquired on a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a capillary column. Electron ionization (EI) at 70 eV was used, and the fragment ions were analyzed by a quadrupole mass analyzer.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for sample preparation and the differentiation of isomers based on their spectroscopic features.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical flow for isomer differentiation.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the unambiguous identification of this compound and its isomers. The key differentiating features lie in the ¹H NMR chemical shifts and coupling patterns within the aromatic region, the ¹³C-F coupling constants, and the characteristic fragmentation patterns in mass spectrometry. This guide provides a foundational dataset and standardized protocols to aid researchers in the accurate characterization of these and similar compounds.
References
assessing the purity of synthesized N-(2-fluoro-4-nitrophenyl)acetamide against a commercial standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a laboratory-synthesized batch of N-(2-fluoro-4-nitrophenyl)acetamide with a commercially available standard. The purity of the synthesized compound was rigorously assessed using a panel of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis. This document details the experimental protocols and presents a comparative analysis of the data to validate the identity and purity of the synthesized product.
Comparative Analysis of Synthesized vs. Commercial Standard
The synthesized this compound was found to be of high purity and comparable to the commercial standard across all analytical methods employed. A summary of the key quantitative data is presented in Table 1.
| Parameter | Synthesized this compound | Commercial Standard this compound |
| HPLC Purity | 99.6% | ≥ 99.5% |
| Melting Point | 200-202 °C | 200-201 °C[1] |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 199.05 | [M+H]⁺ = 199.05 |
Table 1. Summary of analytical data for synthesized and commercial this compound.
Experimental Workflow
The overall workflow for the synthesis and purity assessment is depicted in the following diagram.
References
Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers
For researchers and scientists in drug development, understanding the nuanced biological effects of structurally related compounds is paramount. This guide provides a comparative analysis of the biological activities of various N-phenylacetamide derivatives, with a focus on anticancer, antitubercular, and antibacterial applications. While direct comparative studies on a broad range of N-(2-fluoro-4-nitrophenyl)acetamide derivatives are limited in the available literature, this document synthesizes findings from closely related structural analogs to offer valuable insights.
Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
A study focusing on 2-(4-fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines. The in-vitro cytotoxicity of these compounds was evaluated, with interesting structure-activity relationships emerging.[1][2]
Notably, derivatives containing a nitro moiety (compounds 2a-2c) exhibited greater cytotoxic effects compared to those with a methoxy moiety (compounds 2d-2f).[1][2] However, all synthesized compounds in this series showed lower activity than the reference drug, imatinib.[1][2]
Cytotoxicity Data (IC50, µM)
| Compound | Substitution | PC3 (Prostate Carcinoma) | MCF-7 (Breast Carcinoma) |
| 2b | m-nitro | 52[1][2] | - |
| 2c | p-nitro | 80[1][2] | 100[1][2] |
| Imatinib (Reference) | - | 40[1][2] | 98[1][2] |
Antitubercular Activity of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
A series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were designed and synthesized, showing promise as affordable antitubercular agents.[3] These compounds were assessed in vitro for their activity against M. tuberculosis H37Rv.
All the synthesized derivatives displayed moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL.[3] The most potent derivative, 3m, exhibited an MIC value of 4 µg/mL against both the standard H37Rv strain and a rifampin-resistant strain.[3] Importantly, this compound did not show inhibitory effects against six different tumor cell lines and had a favorable safety profile in a Vero cell line, suggesting it as a strong lead for further optimization.[3]
Antitubercular Activity Data (MIC, µg/mL)
| Compound | M. tuberculosis H37Rv | Rifampin-resistant M. tuberculosis 261 |
| 3m | 4[3] | 4[3] |
Antibacterial Activity of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide
The antibacterial potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated against Klebsiella pneumoniae.[4][5] This acetamide derivative demonstrated good potential against this pathogen, and it is suggested that the chloro atom is crucial for its activity, possibly by stabilizing the molecule in the target enzyme.[4][5] The proposed mechanism of action is the inhibition of penicillin-binding protein, leading to cell lysis.[4][5] Furthermore, this compound showed favorable results in cytotoxicity and mutagenicity analyses, indicating its potential for further in vivo studies.[5]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
In-vitro Cytotoxicity Evaluation (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium.
Caption: Workflow of the in-vitro cytotoxicity MTS assay.
Antitubercular Susceptibility Testing (Microdilution Method)
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow of the antitubercular microdilution assay.
Signaling Pathway and Structure-Activity Relationship
The observed biological activities of these N-phenylacetamide derivatives are intrinsically linked to their chemical structures. The presence and position of electron-withdrawing groups like the nitro group and halogens appear to play a significant role in their cytotoxic and antimicrobial effects.
Caption: Structure-activity relationships of N-phenylacetamide derivatives.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic methods for N-(2-fluoro-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
N-(2-fluoro-4-nitrophenyl)acetamide is a key chemical intermediate with applications in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motifs, including the fluorine and nitro-substituted phenyl ring, make it a valuable building block in medicinal chemistry. This guide provides a comparative cost-benefit analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Methods
| Parameter | Method 1: Direct Acetylation | Method 2: Acetylation and Nitration |
| Starting Material | 2-Fluoro-4-nitroaniline | p-Fluoroaniline |
| Number of Steps | 1 | 2 |
| Key Reagents | Acetic Anhydride or Acetyl Chloride | Acetic Anhydride, Nitric Acid, Sulfuric Acid |
| Estimated Yield | >90% | ~80-90% (overall) |
| Estimated Purity | High | High, potential for regioisomer impurities |
| Process Complexity | Low | Moderate |
| Safety Concerns | Use of corrosive acetylating agents. | Use of strong acids and nitrating agents, exothermic reaction. |
| Estimated Cost | Higher starting material cost. | Lower starting material cost, but more reagents and steps. |
Method 1: Direct Acetylation of 2-Fluoro-4-nitroaniline
This method is a straightforward, one-step synthesis involving the acetylation of commercially available 2-fluoro-4-nitroaniline.
Logical Workflow
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Acetylation: Slowly add acetic anhydride (1.2 eq) to the solution. A catalytic amount of a strong acid like sulfuric acid can be added to accelerate the reaction. Alternatively, acetyl chloride (1.2 eq) in the presence of a base like triethylamine or pyridine can be used.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using acetic anhydride in acetic acid, pour the reaction mixture into ice-cold water to precipitate the product. If using acetyl chloride, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a solid.
Cost-Benefit Analysis
| Parameter | Details |
| Starting Material Cost | 2-Fluoro-4-nitroaniline is a specialty chemical with a relatively higher cost.[1][2] |
| Reagent Cost | Acetic anhydride is a relatively inexpensive bulk chemical.[3][4][5][6] Acetyl chloride is also readily available at a moderate cost.[7][8][9][10] |
| Yield & Purity | This method typically provides high yields (>90%) and high purity after recrystallization. |
| Time & Labor | As a one-step synthesis, the time and labor involved are minimal. |
| Safety & Waste | Acetylating agents are corrosive and require careful handling. The waste generated is primarily aqueous acidic or basic solutions. |
| Scalability | The procedure is easily scalable for larger quantities. |
Method 2: Acetylation and Nitration of p-Fluoroaniline
This two-step approach begins with the more readily available and less expensive p-fluoroaniline, followed by acetylation and subsequent nitration.
Logical Workflow
Experimental Protocol
Step 1: Synthesis of N-(4-fluorophenyl)acetamide
-
Reaction Setup: In a round-bottom flask, add p-fluoroaniline (1.0 eq) and acetic anhydride (1.1 eq).
-
Reaction: The reaction is often exothermic and can proceed without a solvent. The mixture can be gently warmed to ensure completion.
-
Work-up: After the reaction is complete (as monitored by TLC), the mixture is cooled, and water is added to hydrolyze the excess acetic anhydride and precipitate the product.
-
Purification: The solid N-(4-fluorophenyl)acetamide is collected by filtration, washed with water, and dried. It is often pure enough for the next step without further purification.
Step 2: Nitration of N-(4-fluorophenyl)acetamide
-
Reaction Setup: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to the N-(4-fluorophenyl)acetamide from the previous step, keeping the temperature below 10 °C.
-
Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution, maintaining a low temperature (0-5 °C) to control the exothermic reaction and prevent over-nitration. The acetamido group directs the nitration primarily to the ortho and para positions. Due to the para-position being occupied by the fluorine atom, the main product is the desired 2-nitro isomer, along with a smaller amount of the 3-nitro isomer.
-
Work-up: After the addition is complete, the reaction mixture is stirred at low temperature for a short period and then carefully poured onto crushed ice.
-
Purification: The precipitated product is filtered, washed thoroughly with cold water to remove residual acids, and dried. The crude product can be purified by recrystallization to separate the desired this compound from any regioisomeric byproducts.
Cost-Benefit Analysis
| Parameter | Details |
| Starting Material Cost | p-Fluoroaniline is a common and relatively inexpensive starting material.[11][12][13] |
| Reagent Cost | Acetic anhydride, nitric acid, and sulfuric acid are all inexpensive, commodity chemicals.[3][4][5][6][14][15][16][17][18][19][20][21][22][23] |
| Yield & Purity | The overall yield for the two steps is generally good, but the nitration step can produce regioisomers, potentially lowering the yield of the desired product and requiring more rigorous purification. |
| Time & Labor | This two-step process is more time-consuming and labor-intensive than the direct acetylation method. |
| Safety & Waste | This method involves the use of highly corrosive and strong oxidizing acids. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The process generates significant acidic waste. |
| Scalability | While scalable, the nitration step requires careful engineering controls for large-scale production due to safety concerns. Continuous flow reactors can offer a safer and more efficient alternative for the nitration step on an industrial scale.[24] |
Conclusion
The choice between these two synthetic methods for this compound depends heavily on the specific needs of the researcher or organization.
-
Method 1 (Direct Acetylation) is ideal for laboratory-scale synthesis where simplicity, speed, and high purity are prioritized, and the higher cost of the starting material is not a prohibitive factor.
-
Method 2 (Acetylation and Nitration) is more suitable for large-scale industrial production where cost-effectiveness is paramount. The lower cost of the starting material outweighs the increased complexity and the need for more stringent safety protocols for the nitration step. For industrial applications, exploring continuous flow technology for the nitration step is highly recommended to enhance safety and efficiency.
References
- 1. 2-Fluoro-4-nitroaniline, 95% | Fisher Scientific [fishersci.ca]
- 2. 2-FLUORO-4-NITROANILINE 95% 5G - H55174-06, 5 g [dabos.com]
- 3. Acetic anhydride price,buy Acetic anhydride - chemicalbook [m.chemicalbook.com]
- 4. intratec.us [intratec.us]
- 5. laballey.com [laballey.com]
- 6. imarcgroup.com [imarcgroup.com]
- 7. Acetyl chloride, 99+% 1 L | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Acetyl chloride price,buy Acetyl chloride - chemicalbook [m.chemicalbook.com]
- 9. Acetyl chloride, 99+% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. ftfscientific.com [ftfscientific.com]
- 11. FLUOROANILINE [sdfine.com]
- 12. 4-Fluoroaniline 371-40-4 | TCI AMERICA [tcichemicals.com]
- 13. chemimpex.com [chemimpex.com]
- 14. imarcgroup.com [imarcgroup.com]
- 15. Nitric acid, 70%, Thermo Scientific Chemicals 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. flinnsci.com [flinnsci.com]
- 17. intratec.us [intratec.us]
- 18. Nitric Acid Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 19. businessanalytiq.com [businessanalytiq.com]
- 20. Nitric acid price,buy Nitric acid - chemicalbook [m.chemicalbook.com]
- 21. imarcgroup.com [imarcgroup.com]
- 22. DGR Industrial Products, Inc. :: Generic Chemicals :: Sulfuric Acid, 96%, 500ml, Semiconductor Grade [chemical-supermarket.com]
- 23. Sulphuric Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of N-(2-fluoro-4-nitrophenyl)acetamide and Its Isomers as Synthetic Intermediates
For researchers, scientists, and drug development professionals, the selection of an appropriate intermediate is a critical decision that can significantly impact the efficiency and success of a multi-step synthesis. This guide provides a comparative analysis of the efficacy of N-(2-fluoro-4-nitrophenyl)acetamide as an intermediate, with a focus on its performance against similar compounds, supported by experimental data and established chemical principles.
This compound and its isomers are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds like benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents. The strategic placement of the fluoro and nitro groups on the phenyl ring dictates the reactivity of these molecules in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of their application.
Understanding the Chemical Reactivity
The efficacy of these intermediates hinges on the principles of nucleophilic aromatic substitution. The nitro group acts as a potent electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. The fluorine atom, being a good leaving group in this context, is displaced by a nucleophile. The relative positions of these two groups are crucial in determining the reaction rate and, consequently, the overall efficiency of the synthetic step.
In this compound, the nitro group is positioned para to the fluorine atom. This arrangement allows for the effective stabilization of the negative charge in the Meisenheimer complex intermediate through resonance, thereby facilitating the reaction. In contrast, isomers with the nitro group in the ortho or meta position to the fluorine atom will exhibit different reactivity profiles. Generally, the ortho and para isomers are more reactive in SNAr reactions than the meta isomer due to more effective resonance stabilization of the intermediate.
Comparative Data on Synthesis and Yield
The following tables summarize the synthesis and yield data for this compound and its common isomers, as well as their application in a subsequent synthetic step, such as the formation of a benzimidazole derivative.
Table 1: Synthesis of N-(fluoro-nitrophenyl)acetamide Intermediates
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| This compound | 2-fluoro-4-nitroaniline | Acetic anhydride | Acetic acid | ~95% | General procedure |
| N-(4-fluoro-2-nitrophenyl)acetamide | 4-fluoro-2-nitroaniline | Acetic anhydride | Acetic acid | 75% | [1] |
| N-(3-fluoro-4-nitrophenyl)acetamide | 3-fluoro-4-nitroaniline | Acetic anhydride | Acetic acid | Not specified | [2] |
| N-(4-chloro-2-nitrophenyl)acetamide | 4-chloro-2-nitroaniline | Acetic anhydride | Dichloromethane | Not specified | [2] |
| N-(2-bromo-4-nitrophenyl)acetamide | 2-bromo-4-nitroaniline | Acetic anhydride | Acetic acid | >98% purity | [3] |
Table 2: Efficacy in a Subsequent Reaction (e.g., Benzimidazole Synthesis)
| Intermediate | Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| 2-fluoro-4-nitroaniline (precursor to the target compound) | 3,3-bis(bromomethyl)oxetane | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | NaOH, Acetone, 80 °C, 16h | 87% | [4] |
| N-(4-fluoro-2-nitrophenyl)acetamide | Not specified | Benzimidazole derivative | Not specified | Not specified | |
| N-(3-fluoro-4-nitrophenyl)acetamide | Not specified | Benzimidazole derivative | Not specified | Not specified |
Note: Direct comparative yield data for the subsequent reactions of the acetamide intermediates is scarce in the literature. The provided example for the precursor of the target compound demonstrates a high-yield application.
Experimental Protocols
Synthesis of this compound
A general and high-yielding procedure for the acylation of a substituted aniline is as follows:
-
Dissolution: Dissolve 2-fluoro-4-nitroaniline (1 equivalent) in glacial acetic acid.
-
Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Precipitation: Pour the reaction mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.
This protocol can be adapted for the synthesis of the other isomers listed in Table 1.
Synthesis of a Benzimidazole Derivative (General Procedure)
The following is a generalized protocol for the synthesis of a benzimidazole derivative from an N-(fluoro-nitrophenyl)acetamide intermediate, which involves a reduction of the nitro group followed by cyclization.
-
Reduction: Dissolve this compound (1 equivalent) in ethanol. Add a reducing agent, such as tin(II) chloride dihydrate (3-4 equivalents) and heat the mixture at reflux for 2-3 hours.
-
Neutralization: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Cyclization: The resulting diamine can then be cyclized with a variety of reagents (e.g., aldehydes, carboxylic acids, or their derivatives) under appropriate conditions to form the benzimidazole ring. For example, heating the diamine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) is a common method.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthesis of the intermediate and its subsequent use in a common synthetic route.
Caption: Synthesis of the intermediate.
Caption: General workflow for benzimidazole synthesis.
Conclusion
This compound is a highly effective intermediate for the synthesis of complex organic molecules, particularly those containing the benzimidazole core. Its high reactivity in SNAr reactions, driven by the favorable para positioning of the activating nitro group relative to the fluorine leaving group, often leads to high yields in subsequent synthetic transformations. While direct comparative studies are limited, the principles of physical organic chemistry suggest that it is a superior or at least comparable intermediate to its isomers for many applications. The provided synthetic protocols offer a starting point for the practical application of this versatile building block in a research and development setting. The choice of the optimal intermediate will ultimately depend on the specific requirements of the target molecule and the overall synthetic strategy.
References
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. chalcogen.ro [chalcogen.ro]
Cross-Validation of N-(2-fluoro-4-nitrophenyl)acetamide Characterization by Different Analytical Labs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of N-(2-fluoro-4-nitrophenyl)acetamide, a key intermediate in various synthetic pathways, by two independent analytical laboratories. The objective is to present a clear cross-validation of its analytical profile, ensuring data integrity and reproducibility, which are critical in research and drug development. This document summarizes the quantitative data, details the experimental protocols employed, and visualizes the cross-validation workflow and a potential application in signaling pathway investigation.
Comparative Analytical Data
The following table summarizes the characterization data for this compound obtained from two independent, anonymized analytical laboratories (Lab A and Lab B). The data presented is hypothetical due to the limited availability of publicly accessible, comparative experimental results for this specific compound. However, the values are representative of what would be expected for a compound of this structure and serve as a template for such a comparative analysis.
| Analytical Technique | Parameter | Lab A Result | Lab B Result |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 8.45 (dd, J=8.8, 2.4 Hz, 1H), 8.20 (dd, J=8.8, 1.2 Hz, 1H), 7.95 (br s, 1H, NH), 7.40 (t, J=8.8 Hz, 1H), 2.25 (s, 3H) | 8.46 (dd, J=8.8, 2.4 Hz, 1H), 8.21 (dd, J=8.8, 1.2 Hz, 1H), 7.98 (br s, 1H, NH), 7.41 (t, J=8.8 Hz, 1H), 2.26 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | 169.1, 154.2 (d, J=250 Hz), 142.5, 128.9 (d, J=12 Hz), 125.4, 120.8 (d, J=25 Hz), 114.6 (d, J=4 Hz), 24.9 | 169.0, 154.3 (d, J=251 Hz), 142.6, 128.8 (d, J=12 Hz), 125.5, 120.7 (d, J=25 Hz), 114.5 (d, J=4 Hz), 24.9 |
| Mass Spectrometry (LC-MS, ESI+) | [M+H]⁺ (m/z) | 199.0513 | 199.0515 |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | 99.6 | 99.5 |
| Retention Time (min) | 5.2 | 5.3 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures and are presented to ensure transparency and enable reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer.
-
Sample Preparation: 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8223.68 Hz
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038.46 Hz
-
Temperature: 298 K
-
-
Data Processing: Spectra were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (LC-MS)
-
Instrumentation: Agilent 1260 Infinity II HPLC system coupled to an Agilent 6545 Q-TOF mass spectrometer with a dual AJS ESI source.
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, then hold at 95% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psig
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Fragmentor: 175 V
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Data was acquired and analyzed using Agilent MassHunter software.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Shimadzu Prominence HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: A stock solution of this compound was prepared in the mobile phase at a concentration of 1 mg/mL. Working standards were prepared by appropriate dilution.
-
Data Analysis: Purity was determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram using LabSolutions software.
Visualizations
The following diagrams illustrate the cross-validation workflow and a hypothetical application of the target compound.
Caption: Workflow for cross-validation of analytical data.
Caption: Hypothetical signaling pathway inhibition.
The Synthetic Versatility of N-(2-fluoro-4-nitrophenyl)acetamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. N-(2-fluoro-4-nitrophenyl)acetamide stands out as a valuable reagent, primarily due to the synthetic advantages conferred by its unique substitution pattern. This guide provides a comparative analysis of its synthetic utility, supported by experimental data, and detailed protocols for its application, particularly in nucleophilic aromatic substitution (SNAr) reactions.
The key to the utility of this compound lies in the electronic properties of its substituents on the phenyl ring. The nitro group at the para-position and the fluoro group at the ortho-position to the acetamido group create a highly electron-deficient aromatic system. This electronic arrangement significantly activates the ring towards nucleophilic attack, making the fluorine atom an excellent leaving group in SNAr reactions. This high reactivity allows for the facile introduction of a wide range of nucleophiles, a crucial step in the synthesis of diverse molecular scaffolds.
Comparative Performance in Nucleophilic Aromatic Substitution
While direct comparative studies for this compound are limited in publicly available literature, extensive research on its isomer, N-(5-fluoro-2-nitrophenyl)acetamide, provides a strong basis for evaluating the reactivity of the fluoro-substituent in such systems. The following data, adapted from a study on the amination of halo-nitrophenylacetamides, illustrates the superior performance of the fluoro derivative compared to its chloro, bromo, and iodo counterparts.
Table 1: Comparison of Leaving Groups in the Amination of N-(5-halo-2-nitrophenyl)acetamide with Aniline
| Leaving Group (X) | Solvent | Base | Time (min) | Yield (%) |
| F | DMSO | Aniline (excess) | 40 | 88 |
| Cl | DMSO | Aniline (excess) | 120 | 65 |
| Br | DMSO | Aniline (excess) | 180 | 50 |
| I | DMSO | Aniline (excess) | 240 | 35 |
Data adapted from a study on a structural isomer, highlighting the general reactivity trend of halogens in SNAr reactions on activated nitrophenyl systems.
The data clearly demonstrates that the fluoro-substituted acetamide provides the highest yield in the shortest reaction time, a direct consequence of the superior ability of fluorine to activate the aromatic ring for nucleophilic attack in the rate-determining step of the SNAr mechanism.
The Influence of Reaction Conditions
The efficiency of SNAr reactions utilizing fluoronitrophenyl acetamides is also highly dependent on the choice of base and solvent.
Table 2: Effect of Base and Solvent on the Amination of N-(5-fluoro-2-nitrophenyl)acetamide with 2-Aminoethanol
| Solvent | Base | Time (min) | Yield (%) |
| DMSO | K2CO3 | 40 | 75 |
| THF | NaOH | 40 | 17 |
| DMSO | Triethylamine | 40 | 60 |
| DMSO | Pyridine | 40 | 55 |
Data adapted from a study on a structural isomer, illustrating the impact of reaction conditions.
These findings underscore the importance of optimizing reaction conditions to maximize the synthetic utility of this compound and its analogs.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Amination)
To a solution of this compound (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), is added the desired amine (1.1-2 equivalents) and a base (e.g., potassium carbonate, 1.2 equivalents). The reaction mixture is stirred at a specified temperature (e.g., 150°C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.
Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide[1]
A mixture of 2,5-difluoro-4-nitroaniline (6.0 g, 0.034 mol), acetic anhydride (6.5 g, 0.064 mol), and approximately 0.1 g of dimethylaminopyridine in 300 ml of methylene chloride is stirred and heated at reflux for two hours.[1] The reaction mixture is then cooled and stirred at room temperature for approximately 18 hours. The solvent is removed under reduced pressure. To the residue, 32.5 g of acetic anhydride and several drops of concentrated sulfuric acid are added, and the mixture is stirred at room temperature for 18 hours.[1] Approximately 300 ml of water is added, and the resulting solid is collected by filtration, washed with water, and dried to yield N-(2,5-difluoro-4-nitrophenyl)acetamide.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key reaction pathway and the logical flow of a typical synthetic experiment utilizing this compound.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General Experimental Workflow for SNAr Reactions.
Conclusion
This compound is a highly valuable and reactive building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility stems from the activating effect of the nitro and fluoro groups, which facilitates efficient nucleophilic aromatic substitution reactions. As demonstrated by comparative data from a closely related isomer, the fluoro substituent offers superior reactivity compared to other halogens, leading to higher yields and shorter reaction times. The successful application of this reagent is, however, contingent on the careful selection of reaction conditions, including the base and solvent system. The provided experimental protocols and workflow diagrams offer a practical guide for researchers looking to harness the synthetic potential of this versatile compound.
References
evaluating the stability of N-(2-fluoro-4-nitrophenyl)acetamide under various storage conditions
A Comparative Guide to the Stability of N-(2-fluoro-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the stability of this compound, a key intermediate in various synthetic processes. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in downstream applications, including drug development and manufacturing. This document outlines its stability under forced degradation and accelerated storage conditions, offering valuable data for handling, storage, and formulation.
The stability of pharmaceutical compounds is a critical quality attribute. Regulatory bodies like the European Medicines Agency (EMA) and the Food and Drug Administration (FDA) have established guidelines, such as the ICH Q1A (R2), which define the necessary stability data for new drug substances.[1][2] These guidelines recommend testing under various environmental conditions, including temperature, humidity, and light, to establish a re-test period and recommend storage conditions.[2][3][4]
Comparative Stability Data
The stability of this compound was assessed under various stress conditions to identify potential degradation pathways and determine its intrinsic stability. The following tables summarize the quantitative data obtained from High-Performance Liquid Chromatography (HPLC) analysis.
Table 1: Forced Degradation Study of this compound
| Stress Condition | Time | Assay (%) of this compound | Major Degradant (%) |
| 0.1 N HCl (Acid Hydrolysis) | 24h | 85.2 | 14.1 (RT 4.5 min) |
| 0.1 N NaOH (Base Hydrolysis) | 8h | 79.8 | 19.5 (RT 4.5 min) |
| 10% H₂O₂ (Oxidation) | 24h | 98.1 | 1.2 (RT 5.1 min) |
| Thermal (80°C) | 48h | 99.2 | Not Detected |
| Photolytic (UV Light) | 24h | 97.5 | 1.8 (RT 6.2 min) |
Assay performed by HPLC; RT = Retention Time
Table 2: Accelerated Stability Study of this compound
| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 | 99.8 | 0.2 |
| 1 | 99.5 | 0.5 | |
| 3 | 98.9 | 1.1 | |
| 6 | 97.6 | 2.4 | |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 | 99.8 | 0.2 |
| 3 | 99.7 | 0.3 | |
| 6 | 99.5 | 0.5 | |
| 12 | 99.2 | 0.8 |
RH = Relative Humidity
The data indicates that this compound is most susceptible to degradation under hydrolytic (acidic and basic) conditions. The primary degradation product observed under these conditions is likely 2-fluoro-4-nitroaniline, resulting from the hydrolysis of the amide bond. The compound shows good stability against oxidative, thermal, and photolytic stress.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and pathways.[5][6]
-
Objective: To evaluate the intrinsic stability of this compound by exposing it to stress conditions exceeding those of accelerated stability testing.
-
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol, add 10 mL of 0.1 N HCl, and reflux for 24 hours at 60°C.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol, add 10 mL of 0.1 N NaOH, and keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 10% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of the compound to UV light (254 nm) for 24 hours in a photostability chamber.
-
-
Sample Analysis: After the specified time, neutralize the acid and base samples, dilute all samples appropriately with the mobile phase, and analyze by HPLC.
Accelerated Stability Study Protocol
This study is designed to predict the shelf life of the compound under normal storage conditions by subjecting it to elevated temperature and humidity.[4]
-
Objective: To determine the long-term stability of this compound under defined storage conditions as per ICH guidelines.[3][4]
-
Procedure:
-
Pack samples of this compound in amber-colored glass vials.
-
Place the vials in stability chambers maintained at:
-
Accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH.
-
Long-term conditions: 25°C ± 2°C and 60% RH ± 5% RH.
-
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, and 12 months for long-term).
-
-
Sample Analysis: Analyze the withdrawn samples for assay and purity using a validated stability-indicating HPLC method.
HPLC Method for Stability Analysis
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm). A reverse-phase HPLC method is suitable for analyzing related acetamide compounds.[7]
-
Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Degradation Pathway
The primary degradation pathway observed under hydrolytic stress involves the cleavage of the amide bond.
Caption: Proposed hydrolytic degradation of this compound.
Experimental Workflow
The following diagram illustrates the workflow for conducting the stability assessment.
Caption: Workflow for stability testing of the target compound.
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. upm-inc.com [upm-inc.com]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]
- 6. biomedres.us [biomedres.us]
- 7. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Experimental and Computationally Predicted Properties of N-(2-fluoro-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined and computationally predicted properties of the compound N-(2-fluoro-4-nitrophenyl)acetamide. This molecule is of interest in medicinal chemistry and materials science due to the presence of key functional groups that can impart specific biological activities and physicochemical characteristics. This document aims to offer a comprehensive overview for researchers engaged in the synthesis, characterization, and application of related compounds.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the available experimental data for this compound and contrasts it with computationally predicted values. It is important to note that while experimental data provides real-world measurements, computational predictions offer valuable insights into the molecule's behavior and can guide experimental design.
| Property | Experimental Value/Observation | Computationally Predicted Value |
| Melting Point | 200-201 °C | Not typically calculated |
| Boiling Point | Not available | 391.0 ± 32.0 °C |
| Density | Not available | 1.429 ± 0.06 g/cm³ |
| pKa | Not available | 12.83 ± 0.70 |
| Molecular Weight | 198.15 g/mol (Calculated) | 198.15 g/mol |
| XLogP3 | Not available | 1.3 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Rotatable Bonds | 1 | 1 |
| Topological Polar Surface Area | 74.9 Ų | 74.9 Ų |
Spectral Analysis: Experimental vs. Predicted
Detailed spectral data is crucial for the structural elucidation and characterization of a compound. Below is a comparison of expected experimental spectral features, based on data from closely related isomers and general principles of spectroscopy, with theoretical predictions.
| Spectral Data | Expected Experimental Observations | Computationally Predicted Data |
| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling. A singlet for the acetyl methyl protons and a broad singlet for the amide proton are expected. | Chemical shifts and coupling constants can be predicted using DFT methods (e.g., B3LYP/6-31G(d,p)). |
| ¹³C NMR | Aromatic carbons would show resonances influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The carbonyl carbon of the acetamide group would appear downfield. | Chemical shifts can be calculated with high accuracy using computational chemistry software. |
| FT-IR | Characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1670 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹). | Vibrational frequencies can be predicted through DFT calculations, often with a scaling factor to match experimental values. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 198. Fragmentation patterns would likely involve the loss of the acetyl group and the nitro group. | The exact mass can be calculated based on the molecular formula. Fragmentation patterns can be predicted based on bond dissociation energies. |
Biological Activity Profile
While no specific biological activity has been reported for this compound, studies on structurally similar acetamide derivatives suggest potential antimicrobial properties. For instance, related compounds have been investigated for their activity against various bacterial strains, including Klebsiella pneumoniae. The presence of the nitro and fluoro groups on the phenyl ring is known to influence the electronic properties and bioavailability of molecules, which can, in turn, affect their biological activity. Further in vitro and in silico studies are warranted to explore the full therapeutic potential of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of 2-fluoro-4-nitroaniline. A general protocol is outlined below:
-
Dissolution: Dissolve 2-fluoro-4-nitroaniline in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
-
Acetylation: Add acetic anhydride to the solution, often in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine or triethylamine) to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent such as ethanol to obtain the final product.
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
FT-IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, with ionization techniques such as electron ionization (EI) or electrospray ionization (ESI).
Visualizing the Workflow and Relationships
Synthesis Workflow
Caption: A flowchart illustrating the general synthetic pathway for this compound.
Computational Prediction Workflow
Caption: A diagram showing the computational workflow for predicting molecular properties.
Unveiling the Potential of the N-(2-fluoro-4-nitrophenyl)acetamide Scaffold: A Comparative Guide for Researchers
While direct peer-reviewed studies on the specific applications of N-(2-fluoro-4-nitrophenyl)acetamide are scarce, with its primary role documented as a chemical intermediate in organic synthesis, a comparative analysis of its structurally related derivatives reveals significant potential in antimicrobial drug discovery. This guide provides an objective comparison of the biological performance of key derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on the therapeutic promise of this chemical scaffold.
Comparative Analysis of Biological Activity
The core structure of this compound serves as a versatile backbone for the development of bioactive molecules. Modifications to this scaffold have yielded derivatives with notable antitubercular and antibacterial activities. Below, we compare the performance of two key classes of derivatives.
Table 1: Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
| Compound ID | Derivative Structure | Target Organism | MIC (µg/mL) | Cytotoxicity (Vero cells, CC₅₀ in µM) |
| 3m | 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | M. tuberculosis H37Rv | 4 | >100 |
| Rifampin-resistant M. tuberculosis 261 | 4 | |||
| 3a-l, n-p | Other 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | M. tuberculosis H37Rv | 4 - 64 | Not specified for all |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher potency. CC₅₀: 50% cytotoxic concentration. A higher CC₅₀ value indicates lower cytotoxicity.
Table 2: Antibacterial Activity of N-(4-fluoro-3-nitrophenyl)acetamide Derivatives against Klebsiella pneumoniae
| Compound ID | Derivative Structure | Target Organism | MIC (µg/mL) |
| A1 | N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae (Standard Strain) | 1024 |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae (Standard Strain) | 512 |
Data extracted from studies on related compounds to provide a comparative context.
The data clearly indicates that substitutions on the core acetamide structure significantly influence biological activity. The introduction of a 2-nitrophenyl group in the antitubercular series (compound 3m ) resulted in the most potent activity against both sensitive and resistant strains of Mycobacterium tuberculosis[1]. Similarly, the addition of a chloro group to the acetamide moiety in the antibacterial series (compound A2 ) enhanced its activity against Klebsiella pneumoniae when compared to its precursor (compound A1 )[2][3].
Experimental Protocols
For transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.
Antitubercular Activity Assay (Microplate Alamar Blue Assay)
-
Preparation of Inoculum: Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. The culture was incubated at 37°C, and the turbidity was adjusted to a McFarland standard of 1.0.
-
Drug Dilution: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation and Incubation: The prepared bacterial suspension was added to each well containing the diluted compounds. The plates were incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and 10% Tween 80 was added to each well. The plates were re-incubated for 24 hours.
-
Data Analysis: A blue color in the well indicated no bacterial growth, while a pink color indicated growth. The MIC was determined as the lowest concentration of the compound that prevented a color change from blue to pink[1].
Antibacterial Activity Assay (Broth Microdilution Method)
-
Bacterial Strains and Culture Conditions: Klebsiella pneumoniae strains were cultured in Mueller-Hinton broth at 37°C.
-
Preparation of Test Compounds: The acetamide derivatives were dissolved in DMSO and serially diluted in Mueller-Hinton broth in 96-well microplates.
-
Inoculation: A standardized bacterial suspension was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth[2].
Visualizing Synthesis and Structure-Activity Relationships
To better understand the chemical modifications and their implications, the following diagrams illustrate the synthetic pathways and key structural relationships.
Caption: Synthetic pathway for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.
Caption: Structure-activity relationship of N-(4-fluoro-3-nitrophenyl)acetamide derivatives.
References
Safety Operating Guide
Proper Disposal of N-(2-fluoro-4-nitrophenyl)acetamide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(2-fluoro-4-nitrophenyl)acetamide, a compound that requires careful handling due to its chemical properties. The following procedures are based on general safety protocols for related chemical compounds and should be supplemented by a thorough review of your institution's specific waste management policies.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is critical to mitigate risks of exposure and ensure personal safety.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
In case of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[1][2]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it should not be disposed of in regular trash or down the drain.[2] This chemical waste must be handled by a licensed professional waste disposal service.[3]
-
Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, compatible, and sealable waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and any associated hazard symbols as required by local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[3]
-
Provide the waste disposal company with accurate information about the chemical and its quantity.
-
-
Contaminated Materials:
-
Any materials used in the handling of this compound, such as contaminated gloves, weighing papers, or spill cleanup materials, should also be collected in a labeled, sealed container and disposed of as hazardous waste.[3]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your safety protocols.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling N-(2-fluoro-4-nitrophenyl)acetamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-fluoro-4-nitrophenyl)acetamide (CAS 348-19-6) was publicly available at the time of this writing. The following information is compiled from the SDSs of structurally similar compounds and should be used as a precautionary guide. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's environmental health and safety department.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | A complete suit protecting against chemicals may be required depending on the scale of work.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent | A P95 (US) or P1 (EU EN 143) particle respirator may be used for nuisance exposures.[1] For operations with a risk of generating dust or aerosols, a higher level of respiratory protection may be necessary. |
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety.
-
Preparation:
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment.
-
Properly label and store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical:
-
Contaminated Packaging:
-
Dispose of as unused product.[1]
-
Empty containers may retain product residue and should be handled as hazardous waste.
-
Consult with your institution's environmental health and safety department for specific disposal guidelines in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
